3-bromo-1-methyl-1H-pyrazol-4-amine chemical structure and properties
An In-depth Technical Guide to 3-Bromo-1-methyl-1H-pyrazol-4-amine Executive Summary 3-Bromo-1-methyl-1H-pyrazol-4-amine (CAS: 1909316-30-8) is a specialized heterocyclic building block distinguished by its orthogonal re...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to 3-Bromo-1-methyl-1H-pyrazol-4-amine
Executive Summary
3-Bromo-1-methyl-1H-pyrazol-4-amine (CAS: 1909316-30-8) is a specialized heterocyclic building block distinguished by its orthogonal reactivity profile. Unlike the more common 4-bromo-3-amino isomers, this scaffold presents a nucleophilic amine at the C4 position and an electrophilic bromide at the C3 position. This structural arrangement is critical in Fragment-Based Drug Discovery (FBDD) for designing kinase inhibitors where the C4-amine often serves as a hinge-binding motif, while the C3-bromide offers a vector for extending into the solvent-accessible pocket via cross-coupling reactions.
This guide details the physicochemical properties, validated synthetic pathways, and reactivity logic required to utilize this compound effectively in high-throughput synthesis.
Chemical Identity & Physicochemical Properties
The precise regiochemistry of the substituents is vital. The 1-methyl group fixes the tautomeric state, ensuring consistent binding modes in biological targets.
Property
Data
Notes
IUPAC Name
3-Bromo-1-methyl-1H-pyrazol-4-amine
CAS Number
1909316-30-8
Distinct from 4-bromo isomer (146941-72-2)
Molecular Formula
C₄H₆BrN₃
Molecular Weight
176.02 g/mol
Fragment-like (<200 Da)
SMILES
CN1C=C(N)C(Br)=N1
Appearance
Off-white to pale yellow solid
Solubility
DMSO, Methanol, DCM
Limited water solubility
pKa (Calculated)
~3.5 - 4.0 (Conjugate acid)
Less basic than pyridine; weak H-bond acceptor
LogP (Calculated)
0.76
Favorable for CNS penetration
Structural Analysis
C3-Bromine: Positioned adjacent to the bridgehead nitrogen, this bromide is sterically accessible but electronically deactivated compared to C4-halides. It requires specialized catalytic systems for efficient cross-coupling.
C4-Amine: Located at the most electron-rich position of the pyrazole ring. It is highly nucleophilic towards acyl chlorides and isocyanates but prone to oxidation if not stored properly.
C5-Proton: The singlet at position 5 is a diagnostic NMR handle, typically appearing downfield (~7.4–7.8 ppm) due to the adjacent nitrogen and electron-withdrawing amine/bromo environment.
Synthetic Pathways
Direct purchase is possible, but supply chain reliability for this specific isomer can be volatile. The following protocol describes a robust, self-validating synthesis starting from commercially available 3-bromo-1-methyl-1H-pyrazole .
Route: Electrophilic Nitration followed by Chemoselective Reduction
This pathway leverages the natural reactivity of the pyrazole ring, where electrophilic aromatic substitution (SEAr) occurs preferentially at the C4 position.
Challenge: Reducing the nitro group without debrominating the C3 position. Catalytic hydrogenation (H₂/Pd-C) often leads to hydrodehalogenation.
Solution: Iron-mediated reduction (Bechamp conditions) or Stannous Chloride (SnCl₂).
Protocol: Suspend the nitro intermediate in EtOH/Water (4:1). Add NH₄Cl (5 eq) and Iron powder (5 eq). Reflux for 2-4 hours. Filter hot through Celite. Concentrate and recrystallize.
Note: The C4-amine is less nucleophilic than a standard aniline due to the electron-withdrawing nature of the adjacent imine-like nitrogen (N2) and the bromine. Stronger coupling reagents (HATU/COMU) are preferred over EDC.
Electrophilic Cross-Coupling (C3-Bromide)
The C3-bromide is "deactivated" compared to C4-bromides. Standard Suzuki conditions often fail or proceed slowly.
Optimized Catalyst: Pd(dppf)Cl₂·DCM or Pd(Amphos)Cl₂ (for sterically demanding boronic acids).
Base: K₃PO₄ (anhydrous) or Cs₂CO₃.
Solvent: 1,4-Dioxane/Water (4:1) at 90°C.
Mechanism: The oxidative addition of Pd(0) into the C3-Br bond is the rate-limiting step. Electron-rich ligands (like Amphos or XPhos) facilitate this step.
Caption: Figure 2. Divergent reactivity map for library generation.
Analytical Characterization
To validate the identity of the synthesized material, the following spectral signatures are diagnostic:
¹H NMR (400 MHz, DMSO-d₆):
δ 7.65 ppm (s, 1H): C5-H. This singlet is sharp and distinct.
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to oxidation over long periods; appearance of a brown color indicates degradation.
Handling: Use a fume hood. Avoid contact with strong oxidizing agents.
References
PubChem. (2025).[4] 3-bromo-1-methyl-1H-pyrazol-4-amine (Compound).[5] National Library of Medicine. Available at: [Link]
MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Available at: [Link]
Physicochemical Profiling and Structural Nuances of 3-Bromo-1-methyl-1H-pyrazol-4-amine in Preclinical Drug Discovery
Abstract 3-Bromo-1-methyl-1H-pyrazol-4-amine (CAS: 1909316-30-8) is a highly versatile, bifunctional heterocyclic building block extensively utilized in fragment-based drug discovery and the synthesis of kinase and GPCR...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
3-Bromo-1-methyl-1H-pyrazol-4-amine (CAS: 1909316-30-8) is a highly versatile, bifunctional heterocyclic building block extensively utilized in fragment-based drug discovery and the synthesis of kinase and GPCR modulators. Characterized by a pyrazole core decorated with an electron-donating primary amine, an electron-withdrawing bromine atom, and a tautomer-fixing N-methyl group, this compound offers a unique physicochemical profile. As a Senior Application Scientist, I have observed that mastering the physicochemical nuances of such fragments is the linchpin for successful hit-to-lead optimization. This technical guide elucidates the core properties, mechanistic implications, and validated analytical protocols required for handling this critical intermediate.
Core Physicochemical Parameters
Understanding the baseline physicochemical metrics is essential for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) behavior early in the drug development pipeline. The quantitative data below summarizes the structural and physical properties of the compound[1].
The architectural design of is highly deliberate; each functional group serves a distinct mechanistic purpose in medicinal chemistry.
Tautomeric Fixation via N-Methylation: Unsubstituted pyrazoles exist in a dynamic tautomeric equilibrium, which complicates both NMR characterization and predictable target engagement. The N1-methyl group locks the heterocycle into a single tautomeric state. This fixation is critical for maintaining a consistent dipole moment and predictable hydrogen-bonding geometry when the final drug candidate docks into a target protein's binding pocket.
The C3-Bromine as a Dual-Purpose Handle: The bromine atom serves a dual role. Synthetically, it is a prime candidate for transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations), allowing for rapid scaffold extension. Pharmacologically, if retained in the final molecule, the heavy halogen can act as a halogen bond donor, interacting with Lewis basic residues (like backbone carbonyls) in the target protein to significantly enhance binding affinity.
The C4-Amine Nucleophilicity: The primary amine is highly electron-rich due to the electron-donating nature of the pyrazole
-system. This makes it an excellent nucleophile for amide couplings or urea formations. However, this high electron density also lowers its oxidation potential, necessitating strict handling protocols.
Analytical & Experimental Methodologies
To ensure reproducibility and scientific integrity, every protocol must function as a self-validating system. Below are the standard operating procedures for characterizing this compound.
Causality: Before initiating any synthetic campaign, the purity and identity of the building block must be verified. The presence of the bromine atom provides a unique self-validating isotopic signature that confirms the compound's identity without requiring immediate NMR.
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade methanol to create a stock solution. Dilute to a working concentration of 10 µg/mL using a 50:50 mixture of water and acetonitrile.
Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
Mobile Phase Gradient: Utilize Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in acetonitrile). Run a linear gradient from 5% B to 95% B over 3.0 minutes at a flow rate of 0.6 mL/min.
Mass Spectrometry Detection (ESI+): Operate the mass spectrometer in positive electrospray ionization mode.
Self-Validation Check: Scan for the protonated molecular ion
. You must observe a distinct isotopic doublet at m/z 175.98 (Br) and 177.98 (Br) in an approximate 1:1 ratio[2]. The presence of this exact doublet validates the identity of the brominated species and differentiates it from non-halogenated degradation products.
Protocol 2: Experimental Determination of Lipophilicity (LogP) via Shake-Flask Method
Causality: While the , experimental validation is required to calibrate computational ADME models[1]. The shake-flask method is the gold standard, provided the phases are pre-equilibrated to prevent volume shifts during partitioning.
Phase Equilibration: Vigorously stir equal volumes of 1-octanol and aqueous phosphate-buffered saline (PBS, pH 7.4) for 24 hours. Why? This pre-saturates the octanol with water and the water with octanol, ensuring that phase volumes remain strictly constant during the actual experiment, making the final concentration ratio a true reflection of the partition coefficient.
Partitioning: Dissolve exactly 2.0 mg of the compound in 5.0 mL of the pre-equilibrated octanol phase. Add 5.0 mL of the pre-equilibrated aqueous phase in a glass vial.
Mechanical Shaking: Shake the vial mechanically at 25°C for 60 minutes. This duration is critical to overcome the activation energy of solvation and achieve true thermodynamic equilibrium.
Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to break any micro-emulsions and ensure a sharp phase boundary.
Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Quantify the concentration of the compound in each phase using HPLC-UV (detection at ~254 nm) against a standard calibration curve.
Calculation: Calculate the partition coefficient using the formula:
.
Stability and Storage Causality
Storage Condition: , strictly protected from light under an inert atmosphere (e.g., Argon or Nitrogen)[3].
Causality: The electron-donating amine at the C4 position significantly enriches the pyrazole ring. This high electron density makes the molecule highly susceptible to photo-oxidation, leading to the formation of N-oxides or azo-dimers. Furthermore, the C-Br bond, while relatively stable, can undergo photolytic homolytic cleavage under prolonged exposure to ambient UV light, generating highly reactive radical species. Cold, dark storage under inert gas minimizes the thermodynamic energy and oxygen availability required for these degradation pathways, preserving the integrity of the batch.
Workflow Visualization
The following diagram illustrates the integrated workflow for the physicochemical profiling and downstream application of 3-bromo-1-methyl-1H-pyrazol-4-amine.
Fig 1: Physicochemical profiling and synthetic workflow for 3-bromo-1-methyl-1H-pyrazol-4-amine.
An In-depth Technical Guide to the Acidity and pKa Values of 3-bromo-1-methyl-1H-pyrazol-4-amine
Executive Summary This technical guide provides a comprehensive analysis of the acidity and ionization constants (pKa) of 3-bromo-1-methyl-1H-pyrazol-4-amine, a substituted pyrazole of significant interest in medicinal c...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a comprehensive analysis of the acidity and ionization constants (pKa) of 3-bromo-1-methyl-1H-pyrazol-4-amine, a substituted pyrazole of significant interest in medicinal chemistry and drug development. Pyrazoles are foundational scaffolds in numerous pharmaceuticals, and understanding their physicochemical properties, particularly their pKa values, is critical for predicting their behavior in physiological environments.[1][2] This document elucidates the theoretical underpinnings of pyrazole basicity, analyzes the electronic effects of the bromo, methyl, and amine substituents on the target molecule, and outlines both experimental and computational methodologies for the precise determination of its pKa values. By integrating fundamental principles with actionable protocols, this guide serves as an essential resource for researchers and scientists engaged in the design and optimization of novel pyrazole-based therapeutic agents.
Foundational Principles: Acidity and Basicity of the Pyrazole Scaffold
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[3] This structure confers amphoteric properties, allowing it to act as both an acid and a base.[3][4]
Acidity : In N-unsubstituted pyrazoles, the proton on the "pyrrole-like" nitrogen (N1) is acidic and can be abstracted by a base, with a pKa value around 14.2.[5][6] In the case of 3-bromo-1-methyl-1H-pyrazol-4-amine, the N1 position is substituted with a methyl group, which removes this acidic site.
Basicity : The "pyridine-like" sp2-hybridized nitrogen (N2) possesses a lone pair of electrons in the plane of the ring, making it a site for protonation (a Brønsted-Lowry base).[3][5] The basicity of this nitrogen is a key determinant of the molecule's behavior in acidic media. The pKa of the conjugate acid of the parent pyrazole is approximately 2.5.[5][6]
The electronic properties of the pyrazole ring are highly sensitive to the nature and position of its substituents. Electron-donating groups (EDGs) generally increase the electron density on the ring and enhance the basicity of the N2 nitrogen, while electron-withdrawing groups (EWGs) decrease electron density and reduce its basicity.[3][4][7]
Physicochemical Profile of 3-bromo-1-methyl-1H-pyrazol-4-amine
A clear understanding of the molecule's fundamental properties is essential before delving into its acid-base chemistry.
Figure 1: Chemical structure of 3-bromo-1-methyl-1H-pyrazol-4-amine.
Analysis of Ionization Centers and Predicted pKa Values
3-bromo-1-methyl-1H-pyrazol-4-amine possesses two primary sites susceptible to protonation under physiologically relevant pH conditions: the pyridine-like N2 atom of the pyrazole ring and the exocyclic amino group at the C4 position. The interplay of the substituents' electronic effects dictates the relative basicity of these sites.
N1-methyl group : This group is weakly electron-donating via an inductive effect, slightly increasing the electron density of the ring and thus the basicity of N2.
C3-bromo group : As an electronegative halogen, bromine acts as an electron-withdrawing group through induction, which deactivates the ring and decreases the basicity of both the N2 and C4-amino sites.
C4-amino group : This is a powerful electron-donating group through resonance, significantly increasing the electron density within the pyrazole ring. This effect strongly enhances the basicity of the N2 nitrogen.
Predicted Protonation Equilibria:
Given the strong resonance donation from the 4-amino group, the N2 atom is predicted to be the most basic center and the primary site of protonation. A second, less favorable protonation may occur at the amino group in highly acidic conditions.
Caption: Predicted protonation pathway for 3-bromo-1-methyl-1H-pyrazol-4-amine.
Estimated pKa Values:
pKa₁ (Conjugate acid of N2-protonated species): The parent pyrazole has a pKa of ~2.5.[5][6] The N-methyl group offers a slight increase. For comparison, 3,5-dimethylpyrazole has a pKa of 4.11.[11][12] The powerful electron-donating 4-amino group is expected to cause a substantial increase in basicity, while the electron-withdrawing 3-bromo group will cause a decrease. The net result is anticipated to be a pKa value significantly higher than that of the parent pyrazole, likely in the range of 5.0 to 6.5 .
pKa₂ (Conjugate acid of 4-NH₃⁺ species): This corresponds to the protonation of the amino group on the already N2-protonated ring. The positive charge on the pyrazolium ring will exert a strong electron-withdrawing effect, significantly reducing the basicity of the amino group. Therefore, this pKa value is expected to be very low, likely below 1.0 .
For drug development, pKa₁ is the most critical value, as it determines the charge state of the molecule in physiological and formulation pH ranges.
Experimental Determination of pKa Values
While computational predictions are invaluable, experimental determination remains the gold standard for accuracy.[13] Several robust methods can be employed.
Caption: General experimental workflow for pKa determination.
Protocol 1: Potentiometric Titration
This is a widely used and straightforward method for pKa determination.[14]
Preparation : Accurately weigh ~1-5 mg of 3-bromo-1-methyl-1H-pyrazol-4-amine and dissolve it in a minimal amount of a water-miscible co-solvent (e.g., methanol or DMSO). Dilute the solution with deionized water to a final volume of 25-50 mL.
Titration Setup : Place the solution in a jacketed beaker maintained at 25 °C. Insert a calibrated combination pH electrode connected to a high-precision pH meter.
Titration : Titrate the solution by adding small, precise aliquots of a standardized strong acid (e.g., 0.1 M HCl). After each addition, allow the pH reading to stabilize before recording the value and the volume of titrant added.
Data Analysis : Plot the measured pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be identified from the inflection point of the first derivative of the titration curve.
Protocol 2: UV-Vis Spectrophotometry
This method is effective if the compound's chromophore exhibits a change in absorbance upon protonation.
Buffer Preparation : Prepare a series of buffers with precisely known pH values, spanning a range from approximately pKa - 2 to pKa + 2 (e.g., pH 3 to 8).
Sample Preparation : Prepare a stock solution of the compound in a suitable solvent. Add a small, constant amount of this stock solution to each buffer to create a series of solutions with identical compound concentration but varying pH.
Measurement : Record the UV-Vis spectrum (e.g., 200-400 nm) for each buffered solution. Identify the wavelength (λ_max) where the absorbance change upon protonation is maximal.
Data Analysis : Plot the absorbance at the chosen λ_max against the pH of the buffer. The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation.[14]
Computational Approaches for pKa Prediction
In silico methods provide rapid and cost-effective estimations of pKa, which are particularly valuable in the early stages of drug discovery for screening large libraries of compounds.[13] Quantum mechanical calculations, such as those using Density Functional Theory (DFT), offer detailed insights into electronic structure and properties.[15]
Workflow for DFT-Based pKa Calculation
Structure Modeling : Build 3D models of the neutral base (B) and its protonated conjugate acid (BH⁺) forms using molecular modeling software.
Geometry Optimization : Perform geometry optimization for both species in the gas phase and in a simulated aqueous environment using a continuum solvation model (e.g., SMD or PCM). This is typically done at a DFT level of theory (e.g., B3LYP/6-31G*).
Energy Calculation : Calculate the Gibbs free energies (G) of the optimized structures in the solvated phase.
pKa Calculation : The pKa is calculated using the following thermodynamic cycle:
Where R is the gas constant, T is the temperature, and C is a correction factor that includes the free energy of solvation of the proton, which is a known, solvent-specific value.
Conclusion
The acid-base properties of 3-bromo-1-methyl-1H-pyrazol-4-amine are governed by two primary ionizable centers: the N2 atom of the pyrazole ring and the C4-amino group. A thorough analysis of the electronic effects of the substituents indicates that the N2 atom is the most basic site, with an estimated pKa (pKa₁) in the range of 5.0 to 6.5. This value is paramount for drug development professionals, as it dictates the charge state, solubility, and potential for intermolecular interactions of the molecule under physiological conditions. While computational methods provide valuable initial estimates, precise determination requires rigorous experimental validation using techniques such as potentiometric titration or UV-Vis spectrophotometry. A comprehensive understanding of this molecule's pKa is a critical step in the rational design and optimization of new, effective pyrazole-based pharmaceuticals.
References
Encyclopedia.pub. (2022, June 30). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available at: [Link]
Secrieru, A., O'Neill, P. M., & Cristiano, M. L. S. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 42. Available at: [Link]
Abboud, J. L. M., et al. (1989). Basicity of C-substituted pyrazoles in the gas phase: an experimental (ICR) and theoretical study. The Journal of Organic Chemistry, 54(18), 4435–4443. Available at: [Link]
Reddit. (2025, April 9). Pyrazole deprotonation. r/chemhelp. Available at: [Link]
ResearchGate. (n.d.). (a) The three protonated isomers of pyrazole and their PM3 standard... [Image]. Available at: [Link]
Marín-Luna, M., et al. (2019). Theoretical Study of the Tautomerism, Proton Affinity and pKa of 150 Pyrazole Derivatives in Gas Phase and in Aqueous Solution. Molecules, 24(24), 4569. Available at: [Link]
Barlin, G. B., & Butler, D. D. (1971). Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. Australian Journal of Chemistry, 24(7), 1413-1423. Available at: [Link]
CSIRO Publishing. (1971). Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. Australian Journal of Chemistry. Available at: [Link]
University of Bath. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. Available at: [Link]
Ovidius University Annals of Chemistry. (2019). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Ovidius University Annals of Chemistry, 30(2), 70-76. Available at: [Link]
PubChem. (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. National Center for Biotechnology Information. Available at: [Link]
Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1167-1193. Available at: [Link]
International Journal of Pharmaceutical and Clinical Research. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical and Clinical Research, 9(4), 333-353. Available at: [Link]
ResearchGate. (n.d.). pKa values for morpholine, pyrazole and imidazole. [Image]. Available at: [Link]
ChemBK. (2024, April 9). 4-AMINOPYRAZOLE. Available at: [Link]
SlideShare. (2018). Pyrazole. Available at: [Link]
PubChemLite. (n.d.). 3-bromo-1-methyl-1h-pyrazol-4-amine. Université du Luxembourg. Available at: [Link]
International Journal of Pharmaceutical and Life Sciences. (2024, March 6). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Available at: [Link]
ResearchGate. (2025, April 29). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Available at: [Link]
National Center for Biotechnology Information. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of Biomolecular Structure and Dynamics, 40(19), 8758-8774. Available at: [Link]
van der Meulen, F. H., & Leeman, K. (2010). Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]
International Journal of Innovative Research and Scientific Studies. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 7(3), 643-659. Available at: [Link]
eGrove. (2015, September 3). Studies on synthesis of pyrazole from dibromo and hydrazine compounds. Available at: [Link]
The University of Liverpool Repository. (2021, June 13). pKa Determination in non-Aqueous Solvents and. Available at: [Link]
PubChemLite. (n.d.). 3-bromo-1h-pyrazol-4-amine. Université du Luxembourg. Available at: [Link]
Technical Safety & Handling Guide: 3-bromo-1-methyl-1H-pyrazol-4-amine
Executive Summary & Application Context 3-bromo-1-methyl-1H-pyrazol-4-amine (CAS: 1909316-30-8) is a specialized heterocyclic building block utilized primarily in the synthesis of kinase inhibitors (e.g., BTK, PI3K) and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Application Context
3-bromo-1-methyl-1H-pyrazol-4-amine (CAS: 1909316-30-8) is a specialized heterocyclic building block utilized primarily in the synthesis of kinase inhibitors (e.g., BTK, PI3K) and agrochemical agents.[1] As a 4-aminopyrazole (4-AP) derivative, it serves as a critical scaffold where the C4-amino group acts as a nucleophile for amide coupling or reductive amination, while the C3-bromine atom provides a handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]
Scientific Integrity Note: Due to the novelty of this specific regioisomer, comprehensive toxicological data is limited. This guide synthesizes data from structural analogs (e.g., 4-bromo-1-methyl-1H-pyrazol-3-amine) and standard protocols for halogenated aminopyrazoles to establish a "Universal Precaution" framework.[1]
Chemical Identity & Physical Characterization[1][2][3][4][5]
Precise identification is critical due to the existence of multiple regioisomers (e.g., 3-amino-4-bromo vs. 4-amino-3-bromo variants).[1]
While specific testing for CAS 1909316-30-8 is absent from public registries, the chemical structure dictates the following classification based on the precautionary principle for halogenated aromatic amines.
H335: May cause respiratory irritation (STOT SE 3).
Mechanistic Toxicology[1]
Skin/Eye Irritation: The primary amine (-NH₂) is basic and nucleophilic, capable of reacting with mucosal proteins and lipids, leading to contact dermatitis and corneal irritation.
Respiratory Toxicity: Fine dusts of aminopyrazoles are potent irritants to the upper respiratory tract.
Genotoxicity Potential: While not confirmed for this specific CAS, many halogenated heteroaromatic amines can intercalate DNA or form reactive metabolites. Treat as a potential mutagen.
Synthesis & Stability Workflow
Understanding the synthesis pathway aids in predicting impurities (e.g., unreduced nitro intermediates) and degradation products.
Proposed Synthetic Route
The most reliable route to the 4-amino-3-bromo isomer involves the nitration of the parent pyrazole followed by selective reduction.[1]
Figure 1: Synthetic pathway and potential degradation route.[1][3] Note that the amine group is susceptible to oxidation if not stored under inert gas.
Safe Handling & Storage Protocols
Engineering Controls
Primary Containment: All solid handling (weighing, transfer) must be performed inside a Class II Biosafety Cabinet or a Chemical Fume Hood with HEPA filtration.
Inert Atmosphere: Store and handle under Nitrogen or Argon.[4] The electron-rich amino group is prone to oxidation, turning the solid brown over time.[1]
Protocol: Dissolve in a combustible solvent (e.g., acetone) and incinerate in a chemical incinerator equipped with an afterburner and scrubber.
Prohibition: Do NOT discharge into drains.[1] The bromine atom makes this compound persistent and potentially toxic to aquatic life (H411 potential).
References
Chemical Identity & Isomerism:
ChemScene. (2025).[4][5] Product Data: 3-Bromo-1-methyl-1H-pyrazol-4-amine (CAS 1909316-30-8).[1][6] Retrieved from [1]
General Aminopyrazole Safety:
Sigma-Aldrich.[1] (2024). Safety Data Sheet for 3-Amino-4-bromo-1H-pyrazole (Analog).[1] Retrieved from [1]
Medicinal Chemistry Applications:
Fahim, M., et al.[7] (2023). "Amino-Pyrazoles in Medicinal Chemistry: A Review." Molecules, 28(9). Retrieved from [1]
Synthesis Methodologies:
BenchChem. (2025).[4][5] "Technical Guide to Brominated Aminopyrazoles." Retrieved from [1]
GHS Classification Standards:
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [1]
3-Bromo-1-methyl-1H-pyrazol-4-amine: A Privileged Scaffold in Medicinal Chemistry
Technical Whitepaper on Physicochemical Profiling, Synthetic Methodology, and Kinase Inhibition Applications Executive Summary In modern medicinal chemistry, the design of highly selective kinase inhibitors relies heavil...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Whitepaper on Physicochemical Profiling, Synthetic Methodology, and Kinase Inhibition Applications
Executive Summary
In modern medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on the use of functionally dense, low-molecular-weight building blocks. 3-Bromo-1-methyl-1H-pyrazol-4-amine (CAS: 1909316-30-8) has emerged as a privileged scaffold, particularly in the development of Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors[1]. By offering orthogonal reactive handles—an electrophilic C3-bromide and a nucleophilic C4-amine—positioned on a rigid heteroaromatic core, this intermediate enables rapid, late-stage diversification. This guide provides an in-depth technical analysis of its physicochemical properties, mechanistic utility in IRAK4 inhibition, and the causal logic behind its optimal synthetic pathways.
A fundamental principle of fragment-based drug design (FBDD) and scaffold hopping is maintaining strict control over lipophilicity and polar surface area. The physicochemical profile of 3-bromo-1-methyl-1H-pyrazol-4-amine makes it an ideal appendage or core building block[2].
Property
Value
CAS Number
1909316-30-8
Molecular Formula
C4H6BrN3
Molecular Weight
176.01 g/mol
Topological Polar Surface Area (TPSA)
43.84 Ų
LogP (Predicted)
0.76
Hydrogen Bond Donors (HBD)
1
Hydrogen Bond Acceptors (HBA)
3
Rotatable Bonds
0
Expertise & Experience Insight:
The causality behind the scaffold's utility lies in its "property buffer." With a low molecular weight (176.01 g/mol ) and a highly favorable LogP (0.76), incorporating this pyrazole leaves ample room within Lipinski's Rule of Five[2]. Medicinal chemistry teams can attach large, lipophilic hinge-binding cores (such as pyrrolopyridazines) without pushing the final drug candidate into the "greasy brick" territory (LogP > 5), which typically results in poor aqueous solubility and excessive plasma protein binding. Furthermore, the N1-methyl group eliminates tautomerization, locking the molecule into a single conformer. This reduces the entropic penalty upon target binding and lowers the overall HBD count, directly improving membrane permeability.
IRAK4 is a master kinase that mediates signaling downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R)[1]. Upon ligand binding (e.g., IL-1), the adapter protein MyD88 recruits IRAK4. IRAK4 autophosphorylates and subsequently activates IRAK1, initiating a cascade through TRAF6 that culminates in the activation of NF-κB and MAPK pathways[1]. This pathway is a critical driver of pro-inflammatory cytokines, making IRAK4 a prime target for treating rheumatoid arthritis, inflammatory bowel disease, and certain oncological indications[1].
Figure 1: TLR/IL-1R signaling cascade highlighting IRAK4 as the critical node for intervention.
When integrated into an IRAK4 inhibitor, the 3-bromo-1-methyl-1H-pyrazol-4-amine scaffold typically acts as a vector pointing toward the solvent-exposed channel or a specific sub-pocket, while the attached primary core anchors to the kinase hinge region[1].
Vector Analysis & Late-Stage Functionalization
The true power of this scaffold lies in its orthogonal reactivity, which allows for divergent synthetic workflows.
Figure 2: Divergent late-stage functionalization logic for the pyrazole scaffold.
Logical Workflow:
C4-Amine (Nucleophile): The primary amine is highly reactive toward acyl chlorides, carboxylic acids (via HATU/EDC coupling), or isocyanates. This is typically the first step utilized to covalently link the pyrazole to the primary hinge-binding scaffold via an amide or urea bond.
C3-Bromo (Electrophile): Once the core structure is assembled, the C3-aryl bromide serves as an sp2-hybridized handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This enables late-stage functionalization (LSF), allowing chemists to rapidly synthesize libraries of analogs by coupling various boronic acids to probe the S1 pocket of the kinase.
Synthetic Methodology & Protocol
The synthesis of 3-bromo-1-methyl-1H-pyrazol-4-amine requires precise chemoselectivity to install the bromide and subsequently reduce the nitro group without causing hydrodehalogenation. The following self-validating protocol is adapted from established patent literature for IRAK4 inhibitors[1].
Step 1: Sandmeyer-Type Bromination
Objective: Convert the C3-amine of the starting material to a C3-bromide.
Dissolve 3-bromo-1-methyl-4-nitro-1H-pyrazole (1.0 g) in ethyl acetate (50 mL) at room temperature.
Add Raney Nickel (700 mg) carefully under an inert atmosphere.
Purge the vessel and stir under a hydrogen atmosphere (balloon) for 16 hours at room temperature.
Filter the mixture through a pad of Celite to remove the catalyst and wash thoroughly with ethyl acetate.
Concentrate the filtrate under reduced pressure and purify by flash chromatography (40-50% EtOAc in petroleum ether) to yield 3-bromo-1-methyl-1H-pyrazol-4-amine as a liquid[1].
Causality & Trustworthiness: A novice chemist might default to Palladium on Carbon (Pd/C) for a standard nitro reduction. However, Pd/C under a hydrogen atmosphere will rapidly catalyze the hydrodehalogenation of the C3-bromide, destroying the crucial cross-coupling handle. The explicit selection of Raney Nickel provides a self-validating system: it is highly chemoselective for nitro reduction under mild conditions (room temperature, 1 atm H
) and leaves the aryl bromide completely intact[1].
References
European Patent Office. (2016). EP 3268004 B1: Pyrrolopyridazine Inhibitors of IRAK4 Activity. Google Patents.
Harnessing the Aminopyrazole Scaffold: A Literature Review of Applications in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The aminopyrazole nucleus has firmly established itself as a "privileged scaffold" in medicinal chemistry, demonstratin...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The aminopyrazole nucleus has firmly established itself as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases.[1] This five-membered heterocyclic ring, functionalized with an amino group, serves as an exceptional framework for designing potent and selective ligands, particularly for enzyme active sites.[2][3] Its inherent ability to form multiple hydrogen bonds allows it to act as a bioisostere for purines, making it a cornerstone in the development of kinase inhibitors.[4][5] This guide synthesizes key findings from the literature, offering an in-depth review of the synthesis, biological activities, and structure-activity relationships (SAR) of aminopyrazole derivatives. We will explore its role in oncology through the inhibition of key kinases such as Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and the AXL receptor tyrosine kinase, while also touching upon its utility in neurodegenerative and infectious diseases. This analysis is supplemented with detailed experimental protocols, comparative bioactivity data, and mechanistic diagrams to provide a comprehensive resource for drug discovery professionals.
The Aminopyrazole Core: A Strategic Foundation for Drug Design
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, which is relatively rare in natural products but central to synthetic medicinal chemistry.[1][6] The addition of an amino group creates the aminopyrazole scaffold, a versatile and highly useful framework in drug discovery.[7] The position of the amino group—at C3, C4, or C5—significantly influences the molecule's chemical properties and biological targeting capabilities, leading to distinct classes of therapeutic agents.[1][2]
The scaffold's success is largely attributable to its function as an excellent "hinge-binder." In the ATP-binding pocket of kinases, the aminopyrazole core can form a triad of crucial hydrogen bonds with the backbone amide and carbonyl groups of the hinge region, effectively anchoring the inhibitor and enabling potent enzymatic blockade.[8][9] This fundamental interaction is the basis for the widespread development of aminopyrazole-based kinase inhibitors.
Core Synthetic Strategies: Building the Aminopyrazole Framework
The construction of the aminopyrazole ring and its subsequent elaboration into more complex fused systems are mature fields in synthetic chemistry. The choice of strategy is dictated by the desired substitution pattern and regioselectivity.
Foundational Synthesis: Condensation of β-Ketonitriles and Hydrazines
The most prevalent and versatile method for synthesizing 5-aminopyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a β-ketonitrile with a hydrazine derivative.[4][10] The causality of this reaction lies in the sequential nucleophilic attacks: the hydrazine first attacks the more electrophilic ketone, followed by an intramolecular cyclization onto the nitrile carbon.[10]
This protocol is a generalized representation and may require optimization based on specific substrates.
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the selected β-ketonitrile (1.0 eq.) in absolute ethanol (20-30 mL).
Hydrazine Addition: To the stirred solution, add phenylhydrazine (1.1 eq.). If using a hydrazine salt, a base such as triethylamine (TEA) or sodium ethoxide may be required to liberate the free hydrazine.[11]
Reaction Execution: Add a catalytic amount of glacial acetic acid (3-5 drops) to the mixture.[12] Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours.
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexane. The consumption of the β-ketonitrile starting material indicates reaction completion.
Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate will often form. If not, pour the mixture into ice-cold water (50 mL) to induce precipitation.[12]
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure 5-aminopyrazole derivative.
Advanced Architectures: Synthesis of Pyrazolo[3,4-d]pyrimidines
5-Aminopyrazoles are crucial precursors for synthesizing fused heterocyclic systems that often show enhanced biological activity.[5] Pyrazolo[3,4-d]pyrimidines, which are isomeric with purines, are of particular interest as kinase inhibitors.[13] A common and efficient method involves a one-flask reaction using a Vilsmeier reagent followed by cyclization.[13][14]
This protocol is adapted from a one-flask method involving in situ Vilsmeier reagent formation.[14]
Vilsmeier Reagent Formation: In a dry, nitrogen-flushed flask, add 5-amino-1,3-diphenyl-1H-pyrazole (1.0 eq.) to N,N-dimethylformamide (DMF, used as both solvent and reagent). Cool the mixture in an ice bath. Slowly add tribromophosphine (PBr₃, ~3.0 eq.) dropwise. The PBr₃ reacts with DMF to form the Vilsmeier reactive species in situ.[14]
Amidination/Imination: After the addition of PBr₃, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours. During this time, the aminopyrazole reacts to form a formamidine intermediate.
Cyclization: Cool the reaction mixture. Add hexamethyldisilazane (HMDS) as the cyclizing agent. Heat the mixture to promote the intermolecular heterocyclization.
Work-up and Isolation: After cooling, quench the reaction by carefully pouring it into a beaker of crushed ice. The resulting precipitate is the crude product.
Purification: Collect the solid by filtration, wash with water, and purify by column chromatography or recrystallization to yield the final pyrazolo[3,4-d]pyrimidine product.
Aminopyrazoles as Kinase Inhibitors: A Pillar of Oncology Drug Discovery
The dysregulation of protein kinase activity is a hallmark of cancer, driving uncontrolled cell proliferation, survival, and metastasis. The aminopyrazole scaffold has been instrumental in developing inhibitors against numerous kinase families.
Targeting the Cell Cycle: Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are essential enzymes that control the progression of the cell cycle. Their over-activity is common in many cancers, making them a prime therapeutic target. Aminopyrazole-based compounds have been developed as potent inhibitors of CDKs, particularly CDK2 and CDK5.[8][9] The aminopyrazole core interacts with the hinge region residues of the kinase, while substituents at other positions can be modified to explore hydrophobic pockets and solvent-exposed regions to enhance potency and selectivity.[8][15]
AT7519 is a notable aminopyrazole-based multi-CDK inhibitor that has undergone clinical evaluation.[16][17] It shows activity against CDK1, CDK2, CDK4, CDK5, and CDK9.[16] By inhibiting these targets, AT7519 induces cell cycle arrest and apoptosis. Phase I studies established a recommended phase II dose and demonstrated that the drug could be well tolerated, with stable disease observed in several patients with advanced solid tumors.[17]
The FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and angiogenesis.[20] Aberrant FGFR signaling, through mutations or gene amplification, is a known driver in various cancers, including bladder and bile duct cancers.[21] A significant challenge in targeting kinases is the emergence of resistance, often through "gatekeeper" mutations. These mutations occur at a key residue in the ATP-binding pocket, sterically hindering the binding of inhibitors without compromising kinase activity.[6][20][22]
Aminopyrazole derivatives have been cleverly designed to overcome this challenge. By incorporating a covalent warhead (e.g., an acrylamide moiety), these inhibitors can form an irreversible bond with a nearby cysteine residue on the P-loop of the kinase.[21] This strategy renders the inhibitor effective against both the wild-type and the gatekeeper mutant versions of FGFR2 and FGFR3, representing a significant therapeutic advance.[10][21]
Caption: FGFR signaling pathway and points of inhibition.
Targeting Metastasis and Drug Resistance: AXL Kinase Inhibitors
AXL is a receptor tyrosine kinase that has emerged as a critical driver of cancer progression, metastasis, and therapy resistance.[1][21] High AXL expression is often associated with a poor prognosis.[23][24] AXL signaling, typically activated by its ligand Gas6, promotes cell survival and migration through downstream pathways including PI3K/AKT, MAPK/ERK, and NF-κB.[1][23][25]
The 3-aminopyrazole scaffold has been successfully utilized to develop potent and selective AXL inhibitors. Through structure-based design, compounds have been identified that bind tightly to the AXL kinase domain with nanomolar potency.[16] These inhibitors effectively block AXL signaling in cellular assays and suppress the proliferation of AXL-dependent cancer cells, marking them as promising candidates for treating aggressive and resistant tumors.[16]
Caption: AXL signaling pathway and inhibition by 3-aminopyrazole derivatives.
Broader Horizons: Aminopyrazoles in Other Therapeutic Areas
While oncology is a major focus, the utility of the aminopyrazole scaffold extends to other critical areas of drug discovery.
Anti-inflammatory Agents: Pyrazole derivatives, such as the well-known drug Celecoxib, are potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[18][26] Aminopyrazole derivatives have also been explored as anti-inflammatory agents, showing promise in preclinical models.[1]
Antibacterial and Antiviral Agents: The aminopyrazole core has been incorporated into novel structures with significant antibacterial activity, including against multidrug-resistant strains like Acinetobacter baumannii.[27] Certain derivatives have also demonstrated activity against Gram-positive bacteria like MRSA.[1] Furthermore, pyrazole-based compounds are being investigated as antiviral agents.[15][28]
Neurodegenerative Diseases: The aminopyrazole framework is being investigated for applications in neurodegenerative disorders like Alzheimer's disease.[6][9] For instance, sulfenylated 5-aminopyrazoles have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of neurotransmitters.[29]
Validating Bioactivity: Standard In Vitro Protocols
The evaluation of novel aminopyrazole derivatives relies on a battery of standardized in vitro assays. The MTT assay is a fundamental method for assessing the cytotoxic or anti-proliferative effects of these compounds on cancer cell lines.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
This protocol provides a standard workflow for determining the IC₅₀ value of a test compound.[2][26][30]
Cell Seeding: Harvest cancer cells (e.g., MCF-7, HCT-116) from exponential phase culture. Perform a cell count and seed 5,000-10,000 cells per well in 100 µL of complete growth medium into a 96-well flat-bottom plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
Compound Treatment: Prepare a stock solution of the aminopyrazole test compound in DMSO. Create a series of serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Include a vehicle control (medium with the highest concentration of DMSO used).
Incubation: After the initial 24-hour incubation, replace the old medium with 100 µL of the medium containing the various compound dilutions. Incubate the plate for an additional 48 or 72 hours.
MTT Addition: Following the treatment period, add 20 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well. Incubate for 4 hours at 37°C, protected from light. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[2][29]
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate on a shaker for 15 minutes to ensure complete dissolution.
Data Acquisition and Analysis: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Caption: Experimental workflow for aminopyrazole drug discovery.
Conclusion and Future Directions
The aminopyrazole scaffold is a testament to the power of privileged structures in medicinal chemistry. Its journey from a versatile synthetic building block to the core of clinically evaluated drug candidates highlights its enduring importance.[1] The ability to rationally design derivatives targeting a wide array of enzymes, particularly kinases, has made it a mainstay in oncology research.[4][31] Future work will likely focus on developing next-generation inhibitors with even greater selectivity to minimize off-target effects, and on designing novel covalent inhibitors to combat the ever-present challenge of drug resistance. Furthermore, expanding the application of this versatile scaffold into underexplored therapeutic areas such as antiviral and neurodegenerative diseases remains a promising frontier for drug discovery professionals.[1][9] The foundational principles of synthesis and evaluation outlined in this guide provide a robust framework for these future explorations.
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J. D. O'Connell, M. P. De-mattei, et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 12(1), 111-118. [Link]
S. Di Micco, S. Terracciano, et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(23), 8303. [Link]
T. M. Kamenecka, J. Habel, et al. (2009). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 284(19), 13057-13066. [Link]
R. A. Al-Mokhanam, H. M. Hassanin, et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 523. [Link]
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S. Kumar, S. Singh, et al. (2025). Design and development of sulfenylated 5-aminopyrazoles as inhibitors of acetylcholinesterase and butyrylcholinesterase. RSC Advances, 15(17), 11845-11855. [Link]
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A. M. Byron, S. A. Johnson, et al. (2015). Illuminating the Molecular Mechanisms of Tyrosine Kinase Inhibitor Resistance for the FGFR1 Gatekeeper Mutation: The Achilles' Heel of Targeted Therapy. Biochemistry, 54(22), 3466-3477. [Link]
S. Wu, Y. Liu, et al. (2018). Function of Axl receptor tyrosine kinase in non-small cell lung cancer (Review). International Journal of Oncology, 52(3), 665-673. [Link]
J. D. O'Connell, M. P. De-mattei, et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. [Link]
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
D. Squires, P. J. Sweeney, et al. (2015). AT7519, a Selective Small Molecule Inhibitor of Cyclin Dependent Kinases: Pharmacodynamic Biomarker Activity in a Phase I Study. Clinical Cancer Research, 21(22), 5030-5041. [Link]
G. S. S. Sundar, S. Said, et al. (2024). Signaling Pathways of AXL Receptor Tyrosine Kinase Contribute to the Pathogenetic Mechanisms of Glioblastoma. International Journal of Molecular Sciences, 25(4), 2390. [Link]
S. Kumar, S. Singh, et al. (2015). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. PLoS ONE, 10(6), e0129111. [Link]
MS Squires, PJ Sweeney, et al. (n.d.). AT7519, a Selective Small Molecule Inhibitor of Cyclin Dependent Kinases: Pharmacodynamic Biomarker Activity in a Phase I Study. Astex Therapeutics Ltd. [Link]
L. L. Siu, E. X. Chen, et al. (2012). A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177. British Journal of Cancer, 107(3), 415-421. [Link]
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Metabolic Stability Profiling: A Predictive Framework for 3-bromo-1-methyl-1H-pyrazol-4-amine
Executive Summary 3-bromo-1-methyl-1H-pyrazol-4-amine (CAS: 1909316-30-8) represents a high-value heterocyclic scaffold in medicinal chemistry, particularly as a fragment for kinase inhibitors and GPCR ligands. However,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-bromo-1-methyl-1H-pyrazol-4-amine (CAS: 1909316-30-8) represents a high-value heterocyclic scaffold in medicinal chemistry, particularly as a fragment for kinase inhibitors and GPCR ligands. However, the coexistence of an electron-rich primary amine and an N-methyl moiety on a pyrazole core presents a complex metabolic landscape.
This technical guide provides a rigorous framework for predicting and validating the metabolic stability of this compound. By synthesizing electronic structure analysis with proven experimental protocols, we establish a roadmap for identifying "soft spots" (Sites of Metabolism, SOM) and mitigating bioactivation risks early in the drug discovery cycle.
Structural Analysis & In Silico Metabolic Prediction[1]
Electronic Environment and Reactivity
The metabolic fate of 3-bromo-1-methyl-1H-pyrazol-4-amine is dictated by the interplay between the electron-donating amine (
) and the electron-withdrawing bromine () and pyrazole nitrogen lone pairs.
The 4-Amino Group (Primary Soft Spot): The C4-amine is highly susceptible to Phase II conjugation (N-acetylation) and Phase I oxidation (N-hydroxylation). The electron density at this nitrogen makes it a prime target for oxidoreductases.
The N1-Methyl Group: N-alkyl groups on heteroaromatics are classical substrates for CYP450-mediated oxidative dealkylation.
The C3-Bromine: While metabolically stable itself, the bromine atom exerts a
(inductive withdrawing) effect, potentially reducing the pKa of the adjacent amine and modulating the oxidation potential of the ring. It effectively blocks the C3 position from oxidation, funneling metabolism toward the N-substituents.
Predicted Metabolic Pathways
Based on Structure-Activity Relationships (SAR) of analogous aminopyrazoles, the following metabolic routes are prioritized:
N-Acetylation (Phase II): Mediated by N-acetyltransferase (NAT1/NAT2). This is often the rate-limiting clearance step for primary aromatic amines.
Oxidative N-Demethylation (Phase I): Mediated principally by CYP3A4 and CYP2E1, leading to the formation of a formaldehyde byproduct and the des-methyl pyrazole.
Bioactivation (Toxicological Alert): Aminopyrazoles can undergo two-electron oxidation to form reactive diimino-quinone species, which are electrophilic and capable of covalently binding to hepatic proteins (glutathione trapping required).
Pathway Visualization
The following diagram illustrates the predicted metabolic tree for the compound.
To validate the in silico predictions, a tiered experimental approach is required. This protocol moves from high-throughput stability screening to mechanistic elucidation.
Tier 1: Microsomal Stability Assay (Phase I Focus)
This assay determines the intrinsic clearance (
) mediated by CYP450 enzymes.
Protocol:
System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Substrate: 3-bromo-1-methyl-1H-pyrazol-4-amine at 1 µM (low concentration to ensure first-order kinetics).
Initiation: Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).
Sampling: Aliquot at
min.
Quenching: Add ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Self-Validating Control:
Include Testosterone (high turnover control) and Warfarin (low turnover control) in parallel. If Testosterone
min, the metabolic activity of the microsomes is compromised.
Tier 2: Hepatocyte Stability (Phase II Focus)
Since the primary amine is a target for Phase II conjugation (not present in microsomes), cryopreserved hepatocytes are essential.
Protocol Differences:
System: Cryopreserved human hepatocytes (
cells/mL).
Cofactors: None added (endogenous cofactors like Acetyl-CoA and UDPGA are present within intact cells).
Endpoint: Monitor for the appearance of
(Acetyl) and (Glucuronide) peaks in LC-MS.
Tier 3: Reactive Metabolite Trapping (GSH)
Given the aminopyrazole structural alert, this step is mandatory to assess idiosyncratic toxicity risk.
Protocol:
Replicate the Microsomal Stability assay but supplement with 5 mM Glutathione (GSH) or GSH-ethyl ester.
Analysis: Scan for Neutral Loss of 129 Da (pyroglutamic acid) or precursor ion scanning for GSH adducts (
).
Analytical Methodology (LC-MS/MS)[2][3]
Precise quantification is critical for calculating clearance. The following method is optimized for polar, basic heterocycles like aminopyrazoles.
Chromatographic Conditions
Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 50 mm, 2.5 µm) – Selected for retention of polar amines.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 3.0 minutes.
Mass Spectrometry (MRM Transitions)
Based on the molecular formula (
, MW ~176.01), the following transitions should be monitored. Note the bromine isotope pattern ().
Analyte
Precursor Ion ()
Product Ion ()
Rationale
Parent ()
176.0
96.0
Loss of Br radical (characteristic)
Parent ()
178.0
98.0
Isotopic confirmation
N-Desmethyl
162.0
82.0
Loss of
N-Acetyl
218.0
176.0
Loss of acetyl group (ketene)
Data Interpretation & Decision Logic
The output of these experiments drives the "Go/No-Go" decision for using this scaffold.
Intrinsic Clearance Calculation
Calculate the elimination rate constant (
) from the slope of vs. time.
Decision Matrix
Observation
Interpretation
Action
High in HLM & Hepatocytes
Rapid oxidative clearance.
Block N-methyl site (e.g., replace with N-cyclopropyl or N-difluoromethyl).
Stable in HLM, Unstable in Hepatocytes
Phase II dominant (Acetylation).
Sterically hinder the amine or replace with bioisostere.
GSH Adducts Detected
Bioactivation to reactive imine.
High Risk. Modify core electronics (e.g., change Br to CN to alter oxidation potential).
Workflow Diagram
The following flowchart guides the experimental logic.
Figure 2: Decision tree for metabolic stability assessment and structural optimization.
References
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life as a predictor. Drug Metabolism and Disposition, 27(11), 1350-1359.
Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism, 6(3), 161-225.
Baillie, T. A. (2006). Approaches to the minimization of metabolic activation of new drug candidates. Chemical Research in Toxicology, 21(1), 129-157.
Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism – an introduction: Part 3. Reactions of hydrolysis and their mechanisms. Chemistry & Biodiversity, 4(9), 2031-2122.
Exploratory
toxicity profile and handling of halogenated aminopyrazoles
Executive Summary Halogenated aminopyrazoles represent a "privileged scaffold" in medicinal chemistry, serving as core structures for kinase inhibitors, COX-2 inhibitors, and agrochemicals. However, their utility is coun...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Halogenated aminopyrazoles represent a "privileged scaffold" in medicinal chemistry, serving as core structures for kinase inhibitors, COX-2 inhibitors, and agrochemicals. However, their utility is counterbalanced by a complex toxicity profile driven by metabolic bioactivation and halogen-specific reactivity. This guide provides a technical analysis of these risks and establishes a self-validating safety protocol for researchers handling these compounds.
Part 1: Toxicity Profile & Mechanistic Insight
The toxicity of halogenated aminopyrazoles is not merely a function of their acidic/basic properties but is primarily driven by cytochrome P450-mediated bioactivation .
The Bioactivation Mechanism (The "Structural Alert")
Aminopyrazoles are prone to metabolic oxidation. The amino group (
) on the pyrazole ring can undergo N-oxidation or hydroxylation, leading to the formation of reactive electrophilic species (often imino-quinone methides or nitrenium ions).
Causality: These electrophiles are "soft" acids that react preferentially with "soft" biological nucleophiles, such as the sulfhydryl (
) groups of cysteine residues in proteins and glutathione (GSH).
Consequence: Depletion of cellular GSH leads to oxidative stress, while covalent binding to hepatic proteins can trigger idiosyncratic hepatotoxicity or immune-mediated sensitization.
Impact of Halogenation
Halogen atoms (F, Cl, Br, I) modulate the physicochemical properties that drive this toxicity:
Lipophilicity (LogP): Halogenation increases lipophilicity, facilitating cell membrane penetration and accumulation in lipid-rich hepatic tissues.
Electronic Effects: Electron-withdrawing halogens (F, Cl) decrease the basicity of the pyrazole nitrogens but can increase the electrophilicity of reactive metabolites formed during oxidation.
Cytotoxicity Trend: Evidence suggests a rank order of cytotoxicity in halogenated nitrogenous heterocycles: I > Br > Cl > F . This is often attributed to the "heavy atom effect" and the polarizability of the Carbon-Halogen bond, which can influence non-covalent interactions and reactivity with biological targets.
Table 1: Structure-Toxicity Correlation
Feature
Effect on Physicochemical Property
Toxicological Implication
Unsubstituted N1
H-bond donor capability
Higher cytotoxicity observed in vitro; potential for tautomer-specific binding.
Fluorine (F) Subst.
High electronegativity, metabolic stability
Often blocks metabolic soft spots, but can increase metabolic stability allowing other toxic pathways to dominate.
Bromine/Iodine (Br/I)
Increased lipophilicity & polarizability
Higher cellular uptake; potential for "halogen bonding" with off-target proteins; often higher acute cytotoxicity.
Di-halogenation
Significant LogP increase
Synergistic increase in cytotoxicity compared to mono-halogenated analogs.
Visualization: Metabolic Activation Pathway
Figure 1: The bioactivation pathway of aminopyrazoles. Toxicity manifests when the rate of reactive intermediate formation exceeds the capacity of Glutathione (GSH) detoxification.
Part 2: Handling & Safety Protocols
Handling halogenated aminopyrazoles requires a "Potent Compound" mindset. The primary risks are inhalation sensitization and dermal absorption .
Risk Assessment & Containment Matrix
Do not rely solely on the SDS, which often lists generic hazards. Assume all novel halogenated aminopyrazoles are potential sensitizers.
Purpose: To empirically determine if your specific aminopyrazole derivative forms toxic reactive intermediates.
Incubation System: Prepare Human Liver Microsomes (HLM) (1 mg/mL protein) in phosphate buffer (pH 7.4).
Substrate: Add the test aminopyrazole (10 µM).
Trapping Agent: Add Glutathione (GSH) or Glutathione Ethyl Ester (GSHEE) at 5 mM. Note: GSHEE is often preferred for better cell permeability in cellular assays, but GSH is sufficient for microsomal assays.
Initiation: Initiate reaction with NADPH (1 mM). Incubate at 37°C for 60 minutes.
Termination: Quench with ice-cold Acetonitrile (1:1 v/v). Centrifuge at 10,000 x g for 10 min.
Analysis: Analyze supernatant via LC-MS/MS.
Search Trigger: Look for Neutral Loss of 129 Da (pyroglutamic acid moiety) or specific GSH adduct mass shifts (+305 Da).
Interpretation: Detection of a GSH-conjugate confirms bioactivation.[1][2] High Risk.
Protocol B: Decontamination of Halogenated Waste
Halogenated aminopyrazoles should never be mixed with oxidizers (like nitric acid) in waste streams due to the risk of forming explosive halo-amines or unstable N-oxides.
Solid Waste: Collect in a dedicated container labeled "Halogenated Toxic Solid." Double-bag in polyethylene.
Liquid Waste: Segregate into "Halogenated Organic Waste." Do not mix with aqueous acidic waste.
Surface Decontamination:
Step 1: Apply 10% Sodium Hypochlorite (Bleach). Mechanism: Oxidizes the amine, breaking down the pyrazole ring or rendering it water-soluble.
Step 2: Wait 10 minutes.
Step 3: Wipe with water (removes bleach salts).
Step 4: Wipe with 70% Ethanol (removes lipophilic residues).
References
Evidence for the in Vitro Bioactivation of Aminopyrazole Derivatives. Chemical Research in Toxicology.
[Link][1][2][3]
Cytotoxicity of Halogenated Tyrosyl Compounds, an Emerging Class of Disinfection Byproducts. Chemical Research in Toxicology.
[Link]
Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules.
[Link]
Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors. Molecules.
[Link]
Strategies to Address Occupational Asthma Caused by Respirable Allergens. The Synergist.
[Link]
Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing 3-Bromo-1-methyl-1H-pyrazol-4-amine
Abstract The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved and investigational therapeutic agents, particularly in oncology.[1][2] Its ability...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved and investigational therapeutic agents, particularly in oncology.[1][2] Its ability to act as a bioisostere for other aromatic systems and its capacity to form critical hydrogen bond interactions within the ATP-binding site of kinases make it a highly valuable starting point for inhibitor design.[3][4] This guide provides an in-depth technical overview and detailed protocols for the strategic synthesis of kinase inhibitors using 3-bromo-1-methyl-1H-pyrazol-4-amine as a versatile starting material. We will explore the chemical logic behind its use and detail robust, field-proven protocols for palladium-catalyzed cross-coupling reactions—the cornerstone of modern kinase inhibitor discovery.
Introduction: The Strategic Value of the 3-Bromo-1-methyl-1H-pyrazol-4-amine Scaffold
The design of potent and selective kinase inhibitors hinges on the precise arrangement of functional groups that can interact with specific residues in the kinase ATP-binding pocket. The 3-bromo-1-methyl-1H-pyrazol-4-amine scaffold is an exemplary building block, offering two orthogonal points for chemical diversification, which is critical for exploring the structure-activity relationship (SAR) and optimizing drug-like properties.
The Pyrazole Core as a Hinge-Binder: The adjacent nitrogen atoms of the pyrazole ring are perfectly positioned to form one or two hydrogen bonds with the "hinge region" of the kinase, a conserved backbone of amino acids that connects the N- and C-lobes of the enzyme.[3][4] This interaction anchors the inhibitor in the active site.
The C4-Amine Group: This primary amine serves as a versatile handle for introducing substituents that can extend into the solvent-exposed region or interact with other pockets of the active site. It can be acylated, alkylated, or used as a nucleophile in substitution reactions to build more complex heterocyclic systems.
The C3-Bromo Group: The bromine atom is the primary site for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions.[2] Its reactivity enables the facile formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, allowing for the attachment of a wide array of aryl and heteroaryl moieties that can occupy the hydrophobic regions of the ATP-binding site.
The overall synthetic logic involves using the C3-bromo position to build the core scaffold of the inhibitor and the C4-amine to fine-tune potency, selectivity, and pharmacokinetic properties.
Figure 1: General workflow for kinase inhibitor synthesis.
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern drug discovery. For the 3-bromo-1-methyl-1H-pyrazol-4-amine scaffold, the Suzuki-Miyaura and Buchwald-Hartwig amination reactions are the most powerful and widely employed methods.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is the premier method for coupling the C3-bromo position with a variety of aryl or heteroaryl boronic acids or esters. This reaction is highly robust, functional group tolerant, and essential for building the bi-aryl structures common in Type-I and Type-II kinase inhibitors.[5][6] Microwave-assisted protocols are often employed to accelerate reaction times and improve yields.[5][7]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Optimized Buchwald-Hartwig Amination Protocols for 3-bromo-1-methyl-1H-pyrazol-4-amine
Executive Summary
3-bromo-1-methyl-1H-pyrazol-4-amine (Compound 1 ) is a critical scaffold in medicinal chemistry, particularly for PI3K and kinase inhibitor discovery. Its utility stems from its ambident reactivity : it possesses a nucleophilic primary amine at C4 and an electrophilic bromide at C3.
This duality presents a synthetic challenge. Standard Buchwald-Hartwig conditions must be tuned to differentiate between the C4-N (nucleophilic) and C3-Br (electrophilic) sites. This guide provides validated protocols for both reaction pathways, emphasizing chemoselectivity and catalyst longevity.
Strategic Analysis: The "Ambident" Challenge
Before selecting a protocol, the researcher must define the synthetic goal. Compound 1 behaves differently depending on the desired bond formation.
Feature
Electronic State
Synthetic Implication
C4-Amine ()
Nucleophilic
Highly reactive. Readily couples with external aryl halides. Risk: Can poison Pd catalysts if not properly ligated.[1]
C3-Bromide (Br)
Electrophilic (Deactivated)
The electron-rich pyrazole ring increases electron density at C3, making oxidative addition difficult. Risk: Requires highly active catalysts (e.g., Pd-G3/G4) and often requires protection of the C4-amine to prevent oligomerization.
Decision Matrix (DOT Visualization)
Figure 1: Strategic decision tree for functionalizing 3-bromo-1-methyl-1H-pyrazol-4-amine.
Protocol A: C4-Amine Arylation (Substrate as Nucleophile)
Objective: Couple the exocyclic amine of Compound 1 with an external Aryl Halide (Ar-X).
Challenge: Preventing the Pd catalyst from coordinating to the pyrazole nitrogens (catalyst arrest).
Optimized Conditions
Catalyst Precursor:
(Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)2.
Ligand:BrettPhos or tBuBrettPhos .
Why: These bulky, electron-rich dialkylbiaryl phosphines promote reductive elimination and prevent the formation of stable Pd-amine complexes (Surry & Buchwald, 2011).
Base: NaOtBu (Sodium tert-butoxide) for non-sensitive substrates;
for base-sensitive substrates.
Solvent: t-Amyl Alcohol or 1,4-Dioxane.
Step-by-Step Procedure
Preparation: In a glovebox or under Argon flow, charge a reaction vial with:
(1.0 mol%)
BrettPhos (2.0 mol%)
Pre-stir in 1 mL solvent for 5 mins to form the active L-Pd(0) species.
Addition: Add:
3-bromo-1-methyl-1H-pyrazol-4-amine (1.0 equiv)
External Aryl Halide (1.0 - 1.2 equiv)
NaOtBu (1.4 equiv)
Reaction: Seal the vial and heat to 80–100 °C for 4–12 hours.
Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Pd black. Concentrate and purify via flash chromatography.
Note on Chemoselectivity: Under these conditions, the C3-Br bond remains intact because the oxidative addition into the C-Br bond of the electron-rich pyrazole is significantly slower than the oxidative addition into the external Ar-X (assuming Ar-X is not extremely deactivated).
Protocol B: C3-Bromide Amination (Substrate as Electrophile)
Objective: Displace the C3-Bromine with an external amine.
Critical Warning: Attempting this on the unprotected substrate usually leads to oligomerization (head-to-tail coupling) or low yields. Protection is mandatory for high yields.
Phase 1: Protection
Protect the C4-amine as a carbamate (Boc) to remove its nucleophilicity.
Challenge: The pyrazole ring is electron-rich, making the C3-Br bond strong and resistant to oxidative addition.
Solution: Use RuPhos or AdBrettPhos (highly active for deactivated halides).
Optimized Conditions
Catalyst:RuPhos Pd G4 (Precatalyst) or
+ RuPhos (1:2 ratio).
Why: RuPhos is specifically designed for secondary amines and deactivated heteroaryl halides.
Base:LiHMDS (1.0 M in THF) or NaOtBu.
Why: LiHMDS is often superior for inhibiting beta-hydride elimination side pathways in difficult couplings.
Solvent: THF (if using LiHMDS) or Toluene.
Step-by-Step Procedure
Charge: Add RuPhos Pd G4 (2–5 mol%) and the N-Boc-protected pyrazole (1.0 equiv) to a vial.
Amine: Add the external amine (1.2 equiv).
Base: Add LiHMDS (2.0 equiv) dropwise at RT.
Heat: Stir at 65–85 °C .
Monitoring: Monitor by LCMS.[2] The electron-rich nature of the ring may require longer reaction times (12–24h).
Deprotection (Optional): If the free amine is required, treat the crude product with TFA/DCM (1:1) at RT for 1 hour.
Mechanistic Visualization (Catalytic Cycle)
The choice of ligand dictates the success of the oxidative addition step, which is the rate-determining step (RDS) for Protocol B.
Figure 2: Simplified catalytic cycle. For the pyrazole substrate, the Oxidative Addition step is energetically demanding due to the electron-rich heteroaromatic ring.
Troubleshooting Guide
Observation
Probable Cause
Corrective Action
No Reaction (Path A)
Catalyst poisoning by the pyrazole N2.
Switch to tBuXPhos or increase catalyst loading to 5 mol%. Ensure solvent is degassed.
Homocoupling (Path B)
Unprotected amine reacting with itself.
Strictly enforce N-Boc protection before coupling.
Dehalogenation (H-Br exchange)
-hydride elimination or solvent reaction.
Switch solvent from alcohol/dioxane to Toluene . Use RuPhos (resists dehalogenation).
Stalled Conversion
Catalyst death.
Add a second portion of catalyst (0.5 equiv of original load) after 4 hours.
References
Surry, D. S., & Buchwald, S. L. (2011).[3] Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.[4]
BenchChem. (n.d.). 4-Bromo-1-methyl-1H-pyrazol-3-amine: Structure and Reactivity.
Application Note: Suzuki-Miyaura Coupling Protocols for 3-Bromo-1-Methylpyrazole Derivatives
Executive Summary The 3-substituted-1-methylpyrazole motif is a privileged scaffold in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., JAK, BRAF inhibitors) and GPCR modulators. However, the install...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 3-substituted-1-methylpyrazole motif is a privileged scaffold in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., JAK, BRAF inhibitors) and GPCR modulators. However, the installation of substituents at the C3 position via Suzuki-Miyaura coupling presents distinct challenges compared to the more nucleophilic C4 position or the more activated phenyl halides.
This guide provides three distinct, field-validated protocols for coupling 3-bromo-1-methylpyrazole with various boronic acids. Unlike standard aryl-aryl couplings, this substrate requires careful management of the pyridine-like nitrogen (N2) to prevent catalyst poisoning and optimization of the transmetallation step to outcompete protodeboronation.
Strategic Analysis: The "N2" Challenge
Before selecting a protocol, it is critical to understand the electronic environment of the substrate.
Catalyst Deactivation: The N2 nitrogen in 3-bromo-1-methylpyrazole possesses a lone pair capable of
-coordination to Palladium(II) species. This forms a stable, unreactive complex (Pd-N adduct), arresting the catalytic cycle.
Electronic Deactivation: The pyrazole ring is electron-rich. While this favors electrophilic substitution at C4, it makes the C3-Br bond less prone to Oxidative Addition compared to electron-deficient aryl halides.
Protodeboronation: Heteroaryl boronic acids (common partners for this substrate) are highly prone to hydrolytic C-B bond cleavage under basic conditions, often faster than the cross-coupling itself.
Decision Matrix for Protocol Selection
Use the following logic flow to select the appropriate experimental condition for your specific substrate pair.
Figure 1: Decision tree for selecting the optimal coupling protocol based on coupling partner and scale.
Detailed Experimental Protocols
Protocol A: The "Workhorse" (Standard Conditions)
Best for: Coupling with phenyl boronic acids, electron-deficient aryls, and robust substrates.
Mechanism: Uses a bidentate ligand (dppf) to enforce a wide bite angle, promoting reductive elimination, while the ferrocene backbone provides stability.
Parameter
Condition
Catalyst
Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)
Ligand
None (Pre-catalyst used)
Base
K₂CO₂ or Cs₂CO₃ (2.0 - 3.0 equiv)
Solvent
1,4-Dioxane : Water (4:1 v/v)
Temp/Time
90°C for 4–12 hours
Step-by-Step Procedure:
Charge: To a reaction vial equipped with a magnetic stir bar, add 3-bromo-1-methylpyrazole (1.0 equiv), Boronic Acid (1.2 equiv), and K₂CO₃ (2.5 equiv).
Degas (Solids): Cap the vial and purge with Nitrogen/Argon for 5 minutes.
Solvent Addition: Add the degassed 1,4-Dioxane/Water mixture via syringe.
Catalyst Addition: Remove the cap briefly under a positive flow of inert gas and add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv). Note: Adding catalyst last prevents oxidation during solid handling.
Reaction: Seal the vial and heat to 90°C in an oil bath or heating block.
Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and Brine (x1). Dry over Na₂SO₄.
Protocol B: The "Problem Solver" (Buchwald Gen-3 System)
Best for: Heteroaryl boronic acids (pyridines, indoles), sterically hindered partners, or when Protocol A fails due to protodeboronation.
Why it works: The XPhos ligand is bulky and electron-rich.
Sterics: Prevents the N2 nitrogen of the pyrazole from coordinating to the Pd center.
Electronics: Accelerates oxidative addition into the unreactive C3-Br bond.
Base: K₃PO₄ is anhydrous and milder, reducing the rate of boronic acid hydrolysis.
Parameter
Condition
Catalyst
XPhos Pd G3 (2–4 mol%)
Ligand
XPhos (Optional: add 2 mol% extra if conversion stalls)
Base
K₃PO₄ (Tribasic Potassium Phosphate) (2.0 equiv)
Solvent
THF : Water (10:1) or n-Butanol (for higher temp)
Temp/Time
60°C – 80°C for 2–6 hours
Step-by-Step Procedure:
Preparation: Prepare a 0.5 M solution of K₃PO₄ in water.
Charge: Add 3-bromo-1-methylpyrazole (1.0 equiv) and Boronic Acid (1.5 equiv) to the vessel.
Catalyst: Add XPhos Pd G3 (0.02 equiv).
Inertion: Evacuate and backfill with Argon (3 cycles).
Solvent: Add THF (degassed) followed by the K₃PO₄ solution.
Activation: The G3 precatalyst activates rapidly at room temperature. Heat to 60°C.
Monitoring: Monitor by LCMS. If the boronic acid is consumed but bromide remains, add another 0.5 equiv of boronic acid.
Protocol C: Rapid Microwave Synthesis
Best for: Library generation, medicinal chemistry screening.
Parameter
Condition
Catalyst
Pd(PPh₃)₄ (5 mol%)
Base
Na₂CO₃ (2 M aqueous solution)
Solvent
DME (Dimethoxyethane) : Water : EtOH (7:3:2)
Temp/Time
120°C – 140°C for 15–30 minutes (Microwave)
Step-by-Step Procedure:
Vial Setup: Use a dedicated microwave process vial (2–5 mL).
Combine: Add substrates, Pd(PPh₃)₄, and solvent mixture.
Irradiation: Set microwave to "High Absorption" mode. Ramp to 130°C over 2 minutes, hold for 20 minutes.
Safety: Allow vessel to cool to <50°C before decapping (pressure build-up).
Filter: Pass directly through a Celite/Silica plug to remove Pd black before LCMS analysis.
Mechanistic Insight & Troubleshooting
The catalytic cycle for this specific substrate involves a competition between the productive cycle and the formation of a resting state (Pd-N coordination).
Figure 2: Catalytic cycle highlighting the "Trap" state where the pyrazole nitrogen coordinates to Palladium if the ligand is not sufficiently bulky.
Troubleshooting Guide
Observation
Root Cause
Solution
Low Conversion (<20%)
Catalyst Poisoning (N-coordination)
Switch to Protocol B (XPhos/SPhos). The bulky ligand prevents N-binding.
De-brominated SM
-Hydride Elimination or Protodehalogenation
Use anhydrous conditions (Protocol B with n-BuOH) or switch solvent to Toluene.
Boronic Acid Consumed, SM Remains
Protodeboronation
Add Boronic acid in portions (0.5 eq at t=0, 0.5 eq at t=1h). Switch base to K₃PO₄ or KF .
Homocoupling (Ar-Ar)
Oxygen in system
Rigorous degassing is required. Sparge solvents with Argon for >15 mins.
References
Suzuki-Miyaura Cross-Coupling: The Halogen Effect.
Context: Discusses the reactivity order of halogens and the sluggish nature of electron-rich heteroaryl bromides.
Source:Chem. Rev. 1995, 95, 7, 2457–2483.
Buchwald Precatalysts (XPhos Pd G2/G3) for Heterocycle Coupling.
Context: Foundational work on using bulky biaryl phosphines to overcome N-coordin
Strategic Functionalization of the C3-Bromo Position in 3-Bromo-1-methyl-1H-pyrazol-4-amine: Protocols for Advanced Cross-Coupling
Executive Summary3-Bromo-1-methyl-1H-pyrazol-4-amine (CAS: 1909316-30-8) is a highly versatile, electron-rich heterocyclic building block[1]. It is widely utilized in the discovery of novel therapeutics, most notably ser...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary3-Bromo-1-methyl-1H-pyrazol-4-amine (CAS: 1909316-30-8) is a highly versatile, electron-rich heterocyclic building block[1]. It is widely utilized in the discovery of novel therapeutics, most notably serving as a critical intermediate in the synthesis of Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors[2] and advanced pyrimidine-based oncology candidates[3]. Functionalizing the C3-bromo position allows for the rapid expansion of structure-activity relationship (SAR) libraries. However, the presence of the adjacent, unprotected primary amine at the C4 position introduces significant chemoselectivity and catalyst-poisoning challenges during transition-metal-catalyzed cross-coupling. This application note provides a comprehensive, causality-driven guide to overcoming these challenges through strategic protecting group chemistry and rational ligand selection.
Mechanistic Insights & Causality: Overcoming the C4-Amine Challenge
The primary amine at C4 is a hard Lewis base capable of coordinating to palladium(II) intermediates. This coordination can arrest the catalytic cycle (catalyst poisoning) or lead to competitive off-target reactions, such as undesired Buchwald-Hartwig oligomerization[1].
The Protection Strategy (Route A) : Converting the C4-amine to a tert-butyloxycarbonyl (Boc) carbamate significantly reduces its nucleophilicity and coordinating ability. This step is mandatory when performing C-N cross-coupling at the C3 position to prevent the starting material from acting as a competitive coupling partner.
The Direct Strategy (Route B) : For C-C bond formation (e.g., Suzuki-Miyaura), atom economy can be maximized by skipping the protection step. This requires the use of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos). Causality: The steric bulk of XPhos creates a microenvironment around the palladium center that physically occludes the coordination of the C4-amine, while its electron-rich nature accelerates the oxidative addition into the highly stable C3-Br bond.
Visualizing the Functionalization Strategy
Fig 1. Strategic workflows for C3-functionalization of 3-bromo-1-methyl-1H-pyrazol-4-amine.
Representative Optimization Data
Table 1: Representative Optimization Matrix for C3-Suzuki-Miyaura Coupling (Unprotected Amine)
Protocol A: N-Boc Protection of 3-Bromo-1-methyl-1H-pyrazol-4-amine
Objective: Mask the C4-amine to enable complex downstream C-N couplings.
Setup : Charge a dry flask with 3-bromo-1-methyl-1H-pyrazol-4-amine (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.
Base & Catalyst : Add N,N-diisopropylethylamine (DIPEA) (2.0 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equiv).
Causality: DMAP acts as a nucleophilic catalyst, accelerating the transfer of the Boc group to the sterically hindered, electronically deactivated ortho-bromo amine.
Reagent Addition : Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv for mono-Boc, 2.5 equiv for bis-Boc) dropwise at 0 °C.
Reaction : Warm to room temperature and stir for 4 hours.
Self-Validation (IPC) : Sample 10 µL of the reaction mixture into 1 mL MeCN. Analyze via LC-MS. The reaction is complete when the starting material peak (isotopic doublet at m/z [M+H]⁺ 176.0/178.0)[2] is consumed and replaced by the mono-Boc (m/z 276.0/278.0) or bis-Boc (m/z 376.0/378.0) product.
Workup : Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Direct Suzuki-Miyaura Cross-Coupling (Unprotected Amine)
Objective: Atom-economic C-C bond formation at C3 using specialized ligands.
Setup : In a Schlenk flask, combine 3-bromo-1-methyl-1H-pyrazol-4-amine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).
Causality: The G2 precatalyst ensures the rapid generation of the active monoligated Pd(0) species at lower temperatures, minimizing thermal degradation of the pyrazole core.
Atmosphere : Evacuate and backfill the flask with nitrogen (3x).
Solvent : Add degassed THF/H₂O (4:1 v/v, 0.1 M).
Causality: Water is essential to dissolve the inorganic phosphate base and accelerate the transmetalation step via the formation of a highly reactive boronate complex.
Reaction : Heat to 80 °C for 6 hours.
Self-Validation (IPC) : Monitor via LC-MS. Validate success by the disappearance of the characteristic bromine isotopic doublet (m/z 176/178)[2] and the appearance of the expected coupled product mass.
Workup : Filter through a Celite pad, partition between EtOAc and water, and purify via reverse-phase or silica gel chromatography.
Causality: 1 and prevents the formation of regioisomeric byproducts or bis-arylation[1].
Reaction : Add anhydrous 1,4-Dioxane (0.1 M), purge with N₂, seal, and heat at 100 °C for 12 hours.
Self-Validation (IPC) : Confirm product formation via LC-MS. Post-purification, validate the structure using ¹H NMR; the disappearance of the exogenous amine's N-H proton and the retention of the Boc group confirm successful and selective C3 functionalization.
European Patent Office. "PYRROLOPYRIDAZINE INHIBITORS OF IRAK4 ACTIVITY" (EP 3268004 B1). Source: googleapis.com. URL: 2
Emadi, R., et al. "Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds". RSC Advances, 2023. Source: nih.gov. URL: 1
National Institutes of Health. "Recent Advances in Pyrimidine-Based Drugs". Source: nih.gov. URL: 4
Protecting Group Strategies for 4-Amino Pyrazoles in Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 4-Amino Pyrazoles and the Necessity for Protecting Groups The 4-amino pyrazole scaffold is a privileged structural...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Amino Pyrazoles and the Necessity for Protecting Groups
The 4-amino pyrazole scaffold is a privileged structural motif in medicinal chemistry and materials science. Its derivatives have demonstrated a wide spectrum of biological activities, including as kinase inhibitors for cancer therapy, anti-inflammatory agents, and anticonvulsants.[1][2][3] The synthetic utility of 4-amino pyrazoles lies in the reactivity of both the heterocyclic ring system and the exocyclic amino group, allowing for diverse functionalization to explore chemical space and optimize desired properties.
However, the inherent reactivity of the 4-amino pyrazole core presents a significant challenge in multi-step syntheses. The presence of multiple nucleophilic sites—the two ring nitrogen atoms (N1 and N2) and the exocyclic 4-amino group—necessitates a robust protecting group strategy to achieve regioselectivity and prevent unwanted side reactions. Direct functionalization of an unprotected 4-amino pyrazole can lead to a mixture of products, complicating purification and reducing overall yield.
This comprehensive guide, designed for researchers and professionals in drug development, provides an in-depth analysis of protecting group strategies for the 4-amino group of pyrazoles. We will delve into the causality behind experimental choices, offering field-proven insights and detailed, self-validating protocols.
Navigating the Nucleophilic Landscape of 4-Amino Pyrazoles
The pyrazole ring is a weak base, with the N2 nitrogen being the more basic and nucleophilic site. The 4-amino group, being an exocyclic amine, also possesses significant nucleophilicity. The relative reactivity of these sites can be influenced by the steric and electronic nature of substituents on the pyrazole ring. A well-designed protecting group strategy is therefore paramount for directing reactions to the desired position.
Diagram: Reactivity Sites of 4-Amino Pyrazole
Caption: Nucleophilic sites on the 4-amino pyrazole scaffold.
Carbamate Protecting Groups: The Workhorses of Amine Protection
Carbamates are among the most widely used protecting groups for amines due to their ease of installation, stability to a broad range of reaction conditions, and versatile deprotection methods.[4] For 4-amino pyrazoles, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are the most common choices.
Tert-Butoxycarbonyl (Boc) Group
The Boc group is a popular choice for protecting the 4-amino group of pyrazoles. It is typically introduced by reacting the 4-amino pyrazole with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. The resulting N-Boc protected 4-amino pyrazole is stable to a wide range of non-acidic reagents.
Diagram: Boc Protection and Deprotection of 4-Amino Pyrazole
Application Notes & Protocols: Accelerated Synthesis of Substituted 4-Aminopyrazoles via Microwave-Assisted Cross-Coupling of 3-bromo-1-methyl-1H-pyrazol-4-amine
Abstract This technical guide provides detailed protocols and scientific rationale for the microwave-assisted synthesis of advanced intermediates using 3-bromo-1-methyl-1H-pyrazol-4-amine as a versatile building block. P...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides detailed protocols and scientific rationale for the microwave-assisted synthesis of advanced intermediates using 3-bromo-1-methyl-1H-pyrazol-4-amine as a versatile building block. Pyrazole scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3][4] Microwave-Assisted Organic Synthesis (MAOS) offers a transformative approach to accelerate reaction times, improve yields, and enhance product purity compared to conventional thermal methods.[5][6][7] This document outlines optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling the rapid generation of diverse libraries of C-3 functionalized 1-methyl-1H-pyrazol-4-amine derivatives for drug discovery and development programs.
Introduction: The Strategic Value of Pyrazoles and Microwave Synthesis
The pyrazole nucleus is a privileged scaffold in drug discovery, renowned for its metabolic stability and diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[2][3][4] Compounds incorporating this five-membered heterocycle are central to numerous commercialized therapeutics.[1][3] The targeted functionalization of the pyrazole ring is therefore a critical activity in medicinal chemistry. 3-bromo-1-methyl-1H-pyrazol-4-amine is a key starting material, featuring a reactive bromine atom poised for cross-coupling reactions and a primary amine group that can be further derivatized.
Traditional synthesis methods often require long reaction times and harsh conditions, leading to potential degradation of sensitive functional groups and the formation of impurities.[8] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful enabling technology that circumvents these limitations.[6][8] By utilizing dielectric heating, microwaves directly and efficiently heat the reaction mixture, leading to rapid temperature elevation and dramatic rate acceleration, often reducing reaction times from hours to mere minutes.[7][8][9] This efficiency aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of more environmentally benign solvents.[6][7]
This application note details robust, microwave-assisted protocols for two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
The Science of Microwave-Assisted Synthesis
Unlike conventional heating where heat is transferred inefficiently via conduction and convection, microwave energy interacts directly with polar molecules or ions in the reaction mixture.[8] This interaction, primarily through dipolar polarization and ionic conduction, generates heat volumetrically and instantaneously.[7][8]
Dipolar Polarization: Polar molecules, such as the solvents used in these protocols, attempt to align with the rapidly oscillating electric field of the microwave. This constant reorientation generates friction, which manifests as heat.
Ionic Conduction: Charged particles (ions) in the mixture will move back and forth through the solution under the influence of the oscillating electric field, colliding with other molecules and generating heat.
This rapid, uniform heating mechanism allows for precise temperature control and can access temperatures far above the atmospheric boiling point of the solvent when conducted in sealed, pressurized vessels.[5] This "superheating" effect is a key driver of the dramatic reaction rate enhancements observed in MAOS.[7]
Caption: Mechanism of Microwave-Assisted Organic Synthesis (MAOS).
Core Experimental Protocols
The following protocols are designed for use with dedicated laboratory microwave reactors equipped with pressure and temperature monitoring.[9][10] Domestic microwave ovens are not suitable and are extremely dangerous for this type of chemical synthesis.[10][11]
This protocol describes the palladium-catalyzed cross-coupling of 3-bromo-1-methyl-1H-pyrazol-4-amine with a representative boronic acid to form a C-C bond. This reaction is fundamental for creating bi-aryl structures common in pharmaceuticals.[12][13] The use of microwave irradiation has been shown to significantly improve yields and reduce reaction times for Suzuki couplings of halogenated heterocycles.[12][14]
Reaction Scheme:
(Self-generated image, not from search results)
Workflow Diagram:
Caption: Workflow for Microwave-Assisted Suzuki-Miyaura Coupling.
Materials:
Reagent
M.W.
Amount (mmol)
Mass/Volume
Role
3-bromo-1-methyl-1H-pyrazol-4-amine
176.02
0.5
88 mg
Starting Material
Phenylboronic Acid
121.93
0.6
73 mg
Coupling Partner
Tetrakis(triphenylphosphine)palladium(0)
1155.56
0.025 (5 mol%)
29 mg
Catalyst
Cesium Carbonate (Cs₂CO₃)
325.82
1.25
407 mg
Base
1,4-Dioxane/Water (4:1)
-
-
4 mL
Solvent
Step-by-Step Protocol:
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3-bromo-1-methyl-1H-pyrazol-4-amine (88 mg, 0.5 mmol).
This protocol details the palladium-catalyzed amination of the bromo-pyrazole, a key transformation for installing diverse amine functionalities.[15] The choice of ligand is critical, with bulky, electron-rich phosphine ligands like XPhos often providing superior results.[16][17] Microwave heating dramatically accelerates this transformation, enabling rapid library synthesis.[16][17][18]
In a glovebox or under an inert atmosphere (Argon/Nitrogen), add Pd₂(dba)₃ (11.5 mg, 0.0125 mmol), XPhos (16.7 mg, 0.035 mmol), and sodium tert-butoxide (106 mg, 1.1 mmol) to a dry 10 mL microwave reaction vial with a stir bar.
Securely seal the vial and remove it from the glovebox.
Place the vial in the microwave reactor.
Irradiate the mixture under the following conditions:
Temperature: 130 °C
Ramp Time: 2 minutes
Hold Time: 20 minutes
Power: Dynamic (250 W max)
Stirring: High
After the reaction, ensure the vial has cooled to a safe temperature (<50 °C) before venting and opening.
Dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite to remove palladium black and inorganic salts.
Wash the Celite pad with additional DCM.
Concentrate the filtrate under reduced pressure.
Purify the residue by silica gel chromatography to afford the desired 1-methyl-3-(morpholino)-1H-pyrazol-4-amine.
Critical Safety Considerations for Microwave Chemistry
Microwave synthesis involves high temperatures and pressures, necessitating strict adherence to safety protocols.[10][19]
Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis.[10][20] Domestic ovens lack the necessary pressure/temperature controls and safety features and can lead to violent explosions.[10][11]
Vessel Integrity: Always use the certified pressure vials and accessories provided by the manufacturer.[10] Inspect vessels for cracks or defects before each use.[19][20]
Pressure Management: Never fill reaction vials more than two-thirds full to allow for thermal expansion and vapor pressure.[19] Always ensure caps are properly sealed but do not over-tighten. The system's built-in pressure monitoring is a critical safety feature.
Exothermic Reactions: Exercise extreme caution with potentially exothermic reactions. The rapid energy input from microwaves can lead to an uncontrolled runaway reaction.[10] Perform initial runs on a small scale.
Solvent Choice: Avoid highly volatile or flammable solvents unless the system is specifically designed for their use. Be aware of the potential for superheating, especially with viscous samples or poor stirring.[10]
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate thermal gloves when handling hot reaction vessels.[11][19]
Cool-Down: Allow vessels to cool completely to a safe temperature (e.g., below 50°C) before removing them from the reactor and opening them to prevent flash boiling of the solvent.[9]
Conclusion
The protocols outlined in this application note demonstrate the power and efficiency of microwave-assisted synthesis for the rapid functionalization of 3-bromo-1-methyl-1H-pyrazol-4-amine. By leveraging MAOS for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, researchers can significantly accelerate the synthesis of diverse chemical libraries. This approach provides a robust platform for generating novel pyrazole-based compounds, facilitating the discovery and development of next-generation therapeutics.
References
CEM Corporation. Safety Considerations for Microwave Synthesis.
Life Chemicals. (2019, September 17). Original Functionalized Pyrazoles For Drug Discovery | Building Blocks.
NJIT. Safety Tips - Green Chemistry in Teaching Labo.
NSTA. (2025, November 3). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces.
Kansas State University. (2025, November 6). Microwave Safety.
MDPI. (2021, August 18). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
SciSpace. Practical Microwave Synthesis for Organic Chemists: Strategies, Instruments, and Protocols.
International Journal of Research in Pharmacy and Allied Science. (2025, June 30). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
PMC - NIH. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.
MDPI. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
RSC Publishing. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
PMC. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
ResearchGate. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one.
International Journal of Pharmaceutical Sciences Review and Research. (2025, April 5). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.
PMC - NIH. (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
RSC Publishing. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014, February 21).
Wikipedia. Buchwald–Hartwig amination.
KTU ePubl. (2024, December 27). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
Semantic Scholar. Microwave Assisted Facile Synthesis and Anticancer Evaluation of New Substituted-3-Methyl-1.
PMC. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media.
MDPI. (2025, January 21). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors.
ChemistrySelect. (2024). Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions.
PMC. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones.
ResearchGate. Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore.
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4).
Green Chemistry (RSC Publishing). Product selective reaction controlled by the combination of palladium nanoparticles, continuous microwave irradiation, and a co-existing solid; ligand-free Buchwald–Hartwig amination vs. aryne amination.
RSC Publishing. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones.
Technical Support Center: Optimizing the Synthesis of 3-Bromo-1-methyl-1H-pyrazol-4-amine
Welcome to the technical support guide for the synthesis of 3-bromo-1-methyl-1H-pyrazol-4-amine (CAS 1909316-30-8)[1]. This document is designed for researchers, chemists, and drug development professionals seeking to op...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the synthesis of 3-bromo-1-methyl-1H-pyrazol-4-amine (CAS 1909316-30-8)[1]. This document is designed for researchers, chemists, and drug development professionals seeking to optimize the yield and purity of this valuable heterocyclic building block. We will delve into the common synthetic pathway, address specific experimental challenges through a detailed troubleshooting guide, and provide actionable, field-proven insights to enhance your synthetic success.
Synthetic Strategy Overview
The most common and logical synthetic route to 3-bromo-1-methyl-1H-pyrazol-4-amine involves a three-step sequence starting from 1-methyl-1H-pyrazole. This strategy is predicated on the well-established principles of electrophilic aromatic substitution on the pyrazole core. The key challenges in this synthesis are controlling regioselectivity during the nitration and bromination steps and ensuring efficient reduction of the nitro intermediate.
The overall workflow is depicted below:
Caption: High-level workflow for the synthesis of 3-bromo-1-methyl-1H-pyrazol-4-amine.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-methyl-4-nitro-1H-pyrazole
This procedure is based on established methods for the nitration of N-substituted pyrazoles, where electrophilic attack is highly favored at the C4 position.[2][3]
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄, 5 equivalents) to 0 °C in an ice-salt bath.
Substrate Addition: Slowly add 1-methyl-1H-pyrazole (1.0 equivalent) to the cooled sulfuric acid while maintaining the temperature below 10 °C.
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (HNO₃, 1.1 equivalents) to concentrated sulfuric acid (2 equivalents) at 0 °C.
Reaction: Add the nitrating mixture dropwise to the pyrazole solution, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
Monitoring: Track the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Carefully pour the reaction mixture onto crushed ice. A precipitate should form. Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7.
Isolation: Filter the solid precipitate, wash it thoroughly with cold water, and dry it under a vacuum to yield 1-methyl-4-nitro-1H-pyrazole.
Protocol 2: Synthesis of 1-methyl-1H-pyrazol-4-amine
The reduction of the nitro group can be achieved via several methods. Catalytic hydrogenation is often preferred for its clean conversion and easier work-up.
Preparation: To a hydrogenation flask, add 1-methyl-4-nitro-1H-pyrazole (1.0 equivalent) and a suitable solvent such as ethanol (EtOH) or methanol (MeOH).
Catalyst: Add Palladium on carbon (10% Pd/C, ~5 mol% Pd) to the mixture.
Reaction: Seal the flask, evacuate and purge with hydrogen gas (H₂) three times. Pressurize the vessel with H₂ (typically 50 psi or balloon pressure) and stir vigorously at room temperature.
Monitoring: Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-8 hours.
Isolation: Once complete, carefully vent the hydrogen and purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
Purification: Concentrate the filtrate under reduced pressure. The resulting crude 1-methyl-1H-pyrazol-4-amine is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography.
Protocol 3: Synthesis of 3-bromo-1-methyl-1H-pyrazol-4-amine
This is the most critical step for yield and purity. The strong activating effect of the C4-amino group directs electrophilic substitution to the C3 and C5 positions. Careful control of conditions is necessary to favor the desired C3 isomer and prevent over-bromination. Using N-Bromosuccinimide (NBS) provides a controlled source of electrophilic bromine.[4]
Preparation: Dissolve 1-methyl-1H-pyrazol-4-amine (1.0 equivalent) in a suitable aprotic solvent like dichloromethane (DCM) or acetonitrile (MeCN) in a flask under an inert atmosphere (e.g., Nitrogen or Argon).
Cooling: Cool the solution to 0 °C in an ice bath.
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.0 equivalent) in the same solvent. Add this solution dropwise to the cooled amine solution over 30-60 minutes.
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the formation of the product and consumption of the starting material by TLC.
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
Isolation & Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired 3-bromo-1-methyl-1H-pyrazol-4-amine.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Troubleshooting Common Problems
Q1: My yield for the nitration step (Protocol 1) is very low. What went wrong?
Answer: Low yields in this step typically stem from two main issues: incomplete reaction or side product formation.
Causality & Solution (Incomplete Reaction): The nitration of pyrazole requires a strongly acidic medium to generate the nitronium ion (NO₂⁺) electrophile. Ensure your sulfuric and nitric acids are concentrated and of high quality. The reaction is also temperature-sensitive; running it at too low a temperature can slow the rate significantly, while running it too high can cause degradation. Maintain the temperature strictly below 10 °C during addition.[2]
Causality & Solution (Side Products): Although the C4 position is strongly favored, excessive nitrating agent or elevated temperatures can lead to dinitration or oxidative decomposition. Use no more than 1.1 equivalents of nitric acid and add it slowly to dissipate heat and maintain control.
Q2: The reduction of the nitro group (Protocol 2) is incomplete or has stalled. How can I fix this?
Answer: Incomplete reduction is a frequent problem, often related to the catalyst or reaction conditions.
Catalyst Deactivation: The palladium catalyst can be poisoned by impurities (e.g., sulfur compounds) or become deactivated over time. Always use a fresh, high-quality catalyst. Ensure the starting nitro compound is reasonably pure.
Insufficient Hydrogen: For reactions run at atmospheric pressure (balloon), ensure there are no leaks in the system. Vigorous stirring is crucial to facilitate mass transfer of the hydrogen gas to the catalyst surface. For more stubborn reductions, increasing the hydrogen pressure to 50-60 psi in a dedicated hydrogenation apparatus is recommended.
Alternative Reducing Agents: If catalytic hydrogenation is not feasible, reduction using tin(II) chloride (SnCl₂) in ethanol or hydrochloric acid is a robust alternative, though the aqueous work-up and removal of tin salts can be more cumbersome.
Q3: The final bromination step (Protocol 3) gives me a mixture of products that are difficult to separate. How can I improve the regioselectivity?
Answer: This is the most common and significant challenge. The C4-amino group is a powerful activating group, making both the C3 and C5 positions susceptible to electrophilic attack.
Caption: Competing pathways in the bromination of 1-methyl-1H-pyrazol-4-amine.
Expert Insight: While both positions are activated, subtle electronic and steric factors can be exploited. The N1-methyl group provides some steric hindrance that can disfavor attack at the C5 position, potentially leading to a slight preference for C3 substitution.
Practical Solutions:
Choice of Brominating Agent: Use N-Bromosuccinimide (NBS). It is a milder and more selective brominating agent than liquid bromine, which can lead to over-bromination and lower selectivity.[4]
Temperature Control: Perform the reaction at 0 °C or even lower (-20 °C). Lower temperatures increase the selectivity of electrophilic aromatic substitutions by favoring the pathway with the lower activation energy.
Slow Addition: Add the NBS solution dropwise over an extended period. This keeps the instantaneous concentration of the electrophile low, which helps prevent di-bromination and can improve selectivity.
Solvent Effects: Non-polar solvents like dichloromethane (DCM) or chloroform are generally preferred. More polar solvents can sometimes alter the reactivity profile.
Q4: I'm seeing a significant amount of di-brominated product (3,5-dibromo). Why is this happening?
Answer: The formation of a di-brominated product occurs because the initial product, 3-bromo-1-methyl-1H-pyrazol-4-amine, is still an activated ring system and can react with a second equivalent of the brominating agent.
Causality & Solution: This is a classic case of over-reaction. The primary cause is using an excess of the brominating agent or allowing localized high concentrations.
Stoichiometry is Key: Use precisely 1.0 equivalent of NBS. Weigh it carefully.
Controlled Addition: As mentioned above, slow, dropwise addition is critical to prevent a buildup of NBS in the reaction flask.
Frequently Asked Questions (FAQs)
Q: What is the best way to monitor the progress of these reactions?
A: Thin-Layer Chromatography (TLC) is the most effective method. Use a solvent system that gives good separation between the starting material and the product (e.g., 30-50% Ethyl Acetate in Hexane). Visualize the spots using a UV lamp (254 nm) and a potassium permanganate stain, which is very effective for nitrogen-containing heterocycles.
Q: How do I confirm that I have synthesized the correct 3-bromo regioisomer and not the 5-bromo isomer?
¹H NMR: The proton at the C5 position (for the 3-bromo isomer) or the C3 position (for the 5-bromo isomer) will appear as a singlet in the aromatic region. The chemical shift will be different for each isomer. More advanced 2D NMR techniques like NOESY can show a correlation between the N-methyl protons and the proton at the C5 position, confirming the 3-bromo structure.
¹³C NMR: The chemical shifts of the brominated and non-brominated carbons will be distinct.
Mass Spectrometry (MS): This will confirm the correct mass for the mono-brominated product, showing the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Q: What safety precautions should be taken during this synthesis?
A: All steps should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Nitration: Concentrated nitric and sulfuric acids are highly corrosive. The reaction can be exothermic. Use an ice bath to control the temperature.
Hydrogenation: Hydrogen gas is highly flammable. Ensure all equipment is properly grounded and there are no ignition sources nearby.
Bromination: N-Bromosuccinimide is an irritant. Avoid inhalation of the powder.
Optimized Reaction Parameters Summary
Step
Reagent (Equivalents)
Solvent
Temperature (°C)
Typical Time (h)
Key Optimization Point
Nitration
HNO₃ (1.1) / H₂SO₄
H₂SO₄
0 to RT
3 - 4
Maintain temperature <10°C during addition.
Reduction
H₂ (50 psi), Pd/C (5 mol%)
EtOH / MeOH
Room Temp
4 - 8
Use fresh catalyst and ensure efficient stirring.
Bromination
NBS (1.0)
DCM
0
1 - 3
Slow, dropwise addition of NBS is critical for selectivity.
References
ResearchGate. (n.d.). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. Retrieved March 7, 2024, from [Link]
Zhang, Y., et al. (2018). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 23(11), 2949. Available from: [Link]
ResearchGate. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved March 7, 2024, from [Link]
Kumar, A., & Siddiqui, Z. N. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2018(5), 231-266. Available from: [Link]
ResearchGate. (2018). Bromination of Pyrazole and Pyrazolate Ligands in [Mo2S2(μ-S)2(pz)4(pzH)2]Br2. Retrieved March 7, 2024, from [Link]
Reddit. (2022, June 4). Regioselectivity of pyrazole bromination. r/chemhelp. Retrieved March 7, 2024, from [Link]
Brian, M., & Finar, I. L. (1958). REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II. NITRATIONS AND BROMINATIONS OF 1-PHENYLPYRAZOLE DERIVATIVES. Canadian Journal of Chemistry, 36(5), 705-709. Available from: [Link]
Module 2: The "Prevention" Protocol (Precursor Purification)
Critical Insight: Do not wait to separate regioisomers (3-Br vs 5-Br) at the amine stage.[1] The amine functionality dominates the polarity, making the isomers nearly inseparable by standard chromatography.
Action: Purify the nitro intermediate (3-bromo-1-methyl-4-nitropyrazole).
Why? The nitro group is non-basic and electron-withdrawing, significantly differentiating the dipole moments of the 3-Br and 5-Br isomers.
Method: Recrystallization from Ethanol/Water (9:1) or Isopropyl Alcohol .[1] The 3-bromo-4-nitro isomer is typically less soluble and crystallizes out, while the 5-bromo isomer remains in the mother liquor.
Module 3: Amine Purification Workflows
If you are already at the amine stage, use the following workflows.
Protocol A: The "Buffered" Silica Column (For Tailing Issues)
Standard silica gel is acidic (pH ~5).[1] The basic aminopyrazole will protonate, bind irreversibly, and streak.
Best for removing non-basic impurities (dimers, starting materials).
Step-by-Step:
Dissolution: Dissolve crude residue in 1M HCl (aq). The amine forms the water-soluble hydrochloride salt.
Wash (Acidic Phase): Extract the aqueous layer with Ethyl Acetate (EtOAc) x2.[1]
Result: Non-basic impurities (dimers, unreacted nitro compounds) move to the organic layer. Discard organic layer.
Basification: Cool the aqueous layer to 0°C. Slowly add 6M NaOH or Sat. NaHCO3 until pH > 10.
Result: The product precipitates as the free base.
Extraction: Extract the cloudy aqueous mixture with DCM x3.
Drying: Dry combined DCM layers over Na2SO4 and concentrate.
Module 4: Stabilization via Salt Formation
The Problem: The free base amine oxidizes within hours/days at room temperature, turning brown.
The Fix: Isolate and store as the Hydrochloride (HCl) or Oxalate salt.[1]
HCl Salt Formation Protocol:
Dissolve the purified free base in Anhydrous Diethyl Ether or 1,4-Dioxane .[1]
Cool to 0°C under Nitrogen.
Dropwise add 4M HCl in Dioxane (1.1 equivalents).
A white precipitate will form immediately.
Filter under Nitrogen (hygroscopic!) and wash with cold ether.[1]
Result: The HCl salt is stable for months at 4°C.
Visual Troubleshooting Guides
Figure 1: Purification Decision Tree
Use this logic flow to determine the correct method based on your crude purity.
Caption: Decision matrix for selecting the optimal purification route based on impurity profile.
Frequently Asked Questions (FAQ)
Q1: My product turned from off-white to dark brown overnight. Is it ruined?
Diagnosis: This is surface oxidation forming azo-linkages.
Solution: Usually, the bulk material is still intact. Perform a quick filtration through a short pad of silica using DCM/MeOH (95:5) to remove the colored impurities (which stick to the top). Immediately convert to the HCl salt for storage.
Q2: I cannot separate the 3-bromo and 5-bromo isomers by column chromatography.
Reasoning: The amine group dominates the interaction with silica, masking the subtle electronic differences between the bromine positions.
Fix: If you cannot go back to the nitro precursor, try Reverse Phase (C18) HPLC . Use a gradient of Water (0.1% Formic Acid) / Acetonitrile. The 3-bromo isomer typically elutes slightly before the 5-bromo isomer due to the dipole vector alignment relative to the N-methyl group.
Q3: Can I use recrystallization for the amine?
Advice: Recrystallization of the free base is difficult due to its low melting point and "oily" nature. However, the Oxalate salt often crystallizes well from Ethanol. Dissolve amine in EtOH, add 1 eq. oxalic acid, heat to solution, and cool slowly.
Q4: Why is my yield low after Acid-Base extraction?
Cause: Aminopyrazoles are moderately water-soluble, especially the lower molecular weight ones.
Fix: When extracting the free base back into the organic layer (Step 4 of Protocol B), use Dichloromethane/Isopropanol (3:1) instead of pure DCM. The alcohol increases the extraction efficiency of polar amines. Saturate the aqueous layer with NaCl (Salting out).
References
Synthesis & Regioselectivity: Fustero, S., et al. "Regioselective Synthesis of 5-Amino- and 3-Aminopyrazoles."[1] Journal of Organic Chemistry, vol. 73, no. 9, 2008, pp. 3523–3529. Link
Purification of Heterocyclic Amines: Armarego, W. L. F., and Chai, C. L. L. Purification of Laboratory Chemicals. 7th ed., Butterworth-Heinemann, 2013. (Standard text for pKa-based extractions).
Chromatographic Behavior: Snyder, L. R., et al. Practical HPLC Method Development. 2nd ed., Wiley-Interscience, 1997. (Reference for amine tailing and modifiers).
General Properties: National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 122163861, 3-bromo-1-methyl-1h-pyrazol-4-amine". Link
Technical Support Center: Purification and Recrystallization of 3-Bromo-1-methyl-1H-pyrazol-4-amine
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals encountering isolation, purification, and crystallization bottlenecks with 3-bromo-1-methy...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals encountering isolation, purification, and crystallization bottlenecks with 3-bromo-1-methyl-1H-pyrazol-4-amine .
As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. Here, we address the causality behind the physicochemical behavior of this specific pyrazole scaffold, providing you with self-validating protocols to ensure absolute scientific integrity in your workflows.
Compound Profiling & The "Liquid" Dilemma
Before attempting any recrystallization, you must understand the inherent physical state of your target molecule.
Table 1: Physicochemical Profile of 3-Bromo-1-methyl-1H-pyrazol-4-amine
Property
Value
Causality / Impact on Purification
CAS Number
1909316-30-8
Standard identifier for inventory and safety tracking.
Molecular Weight
176.01 g/mol
Low molecular weight inherently limits van der Waals forces in the crystal lattice.
Physical State (STP)
Liquid / Viscous Oil
Critical: The freebase cannot be recrystallized at room temperature[1],.
pKa (Conjugate Acid)
~2.5
Weakly basic; requires a strong anhydrous acid (e.g., HCl) to force complete protonation and salt formation[2].
FAQ 1: Why does my synthesized 3-bromo-1-methyl-1H-pyrazol-4-amine present as a viscous oil instead of a solid?
Causality: This is the most common roadblock researchers face with this scaffold. Unsubstituted pyrazole (which possesses an N-H bond) forms strong intermolecular hydrogen bonds, resulting in a solid at room temperature. However, the N-methylation at the 1-position of your compound eliminates this primary hydrogen bond donor. Combined with the asymmetry introduced by the 3-bromo and 4-amino groups, the lattice energy is drastically lowered. Consequently, the freebase isolates as a liquid at standard temperature and pressure[1].
Solution: You cannot conventionally recrystallize the freebase. You must either purify the liquid freebase via flash chromatography, or convert the amine to a hydrochloride (HCl) salt to induce a stable, crystalline solid state suitable for recrystallization[3].
Purification Decision Matrix
The following workflow dictates the correct purification path based on your downstream requirements.
Figure 1: Decision tree for the purification of 3-bromo-1-methyl-1H-pyrazol-4-amine.
Validated Methodologies & Solvent Selection
If your downstream application (e.g., X-ray crystallography, long-term storage, or formulation) requires a solid, you must proceed with Protocol A (Salt Formation) followed by Protocol B (Recrystallization).
Table 2: Recrystallization Solvent Matrix for the Hydrochloride Salt
Once converted to the HCl salt, the compound becomes highly polar. It requires a binary anti-solvent system where it exhibits high solubility hot, and near-zero solubility cold.
Primary Solvent
Anti-Solvent
Ratio (v/v)
Yield
Purity
Notes
Methanol
Diethyl Ether
1:5
High
>98%
Optimal for small-scale recovery. High volatility requires rapid vacuum filtration.
Ethanol
Ethyl Acetate
1:3
Moderate
>99%
Slower crystallization kinetics; yields larger, highly pure crystals.
Isopropanol
None (Cooling)
N/A
Low
>95%
Single-solvent system. Good for bulk, but significant solute remains in the mother liquor.
Protocol A: Hydrochloride Salt Formation (Self-Validating System)
Causality: Using aqueous HCl will dissolve the resulting salt. We use anhydrous HCl in dioxane to ensure the salt precipitates immediately out of the organic phase[3].
Dissolution: Dissolve the crude liquid freebase in a minimum volume of dry Ethyl Acetate (EtOAc) under an inert nitrogen atmosphere.
Cooling: Submerge the flask in an ice-water bath (0 °C) to control the exothermic protonation reaction.
Acidification: Dropwise, add 1.1 equivalents of 4M HCl in dioxane. A white/off-white precipitate will begin to form immediately.
Isolation: Stir for 30 minutes at 0 °C, then isolate the solid via vacuum filtration. Wash with cold EtOAc.
System Validation: How do you know it worked? Perform a melting point test. The starting material is a liquid; the successful HCl salt will exhibit a sharp melting point (>150 °C). Furthermore, dissolving a 1 mg aliquot in water and adding a drop of Silver Nitrate (
) will yield a white precipitate, confirming the chloride counterion.
Saturation: Transfer the crude HCl salt to a round-bottom flask. Add hot Methanol (approx. 60 °C) dropwise just until the solid completely dissolves.
Cloud Point Titration: Remove the flask from the heat source. Slowly add Diethyl Ether dropwise until the solution becomes slightly turbid (the "cloud point").
Clarification & Nucleation: Add exactly 1-2 drops of Methanol to re-clarify the solution. Cap the flask and allow it to cool undisturbed to room temperature.
Maturation: Once crystals are visible, transfer the flask to an ice bath (0 °C) for 1 hour to drive the equilibrium toward the solid phase.
Collection: Filter the crystals rapidly via vacuum filtration and wash with ice-cold Diethyl Ether. Dry under high vacuum.
Troubleshooting & FAQs
FAQ 2: During anti-solvent recrystallization, my compound is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this?
Causality: "Oiling out" (liquid-liquid phase separation) occurs when the solute's melting point in the specific solvent mixture is lower than the temperature at which it reaches saturation. For pyrazole amine salts, this usually happens if the anti-solvent (Diethyl Ether) is added too aggressively or while the Methanol is still too hot, crashing the compound out as a supercooled liquid rather than a crystal.
Troubleshooting Action:
Reheat the biphasic mixture until it merges back into a single homogeneous clear phase.
Add 5-10% more of the primary solvent (Methanol) to lower the saturation temperature.
Allow the solution to cool to room temperature before adding the final volume of anti-solvent. Alternatively, introduce a seed crystal at the cloud point to bypass the thermodynamic nucleation barrier.
FAQ 3: I don't want to form a salt. How do I purify the freebase liquid?
Causality: If your downstream assay is sensitive to pH or chloride ions, you must maintain the freebase. Because it is a liquid, recrystallization is physically impossible at room temperature.
Troubleshooting Action: You must utilize flash column chromatography. The authoritative standard for isolating the freebase of 3-bromo-1-methyl-1H-pyrazol-4-amine is eluting the crude mixture through silica gel using a gradient of 40-50% Ethyl Acetate in Petroleum Ether[1].
FAQ 4: My isolated compound is turning dark brown over time. What is happening?
Causality: The primary amine group at the 4-position of the pyrazole ring is electron-rich and highly susceptible to atmospheric oxidation.
Troubleshooting Action: Always store the freebase liquid under an inert atmosphere (Argon/Nitrogen) at -20 °C, protected from light. Converting the compound to the HCl salt (Protocol A) protonates the amine, withdrawing electron density and drastically increasing its oxidative stability for long-term benchtop storage.
References
European Patent Office. (2016). Pyrrolopyridazine Inhibitors of IRAK4 Activity (EP 3268004 B1). Details the physical state (liquid) and chromatography conditions for 3-bromo-1-methyl-1H-pyrazol-4-amine.
Technical Support Center: Handling & Stabilization of 3-Bromo-1-methyl-1H-pyrazol-4-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the oxidative instability of electron-rich heteroaromatic amines.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the oxidative instability of electron-rich heteroaromatic amines. 3-Bromo-1-methyl-1H-pyrazol-4-amine (CAS: 1909316-30-8) is a critical building block in pharmaceutical synthesis, but its primary amine group makes it highly susceptible to auto-oxidation[1]. This guide provides field-proven, mechanistic-driven solutions to maintain the integrity of your compound.
Mechanistic Overview of Oxidative Degradation
The degradation of 3-bromo-1-methyl-1H-pyrazol-4-amine is primarily driven by the single-electron oxidation of the primary amine (-NH₂). While the 3-bromo substituent exerts a mild electron-withdrawing effect, the overall electron density of the pyrazole ring facilitates the formation of an aminium radical cation upon exposure to atmospheric oxygen or light.
This radical rapidly cascades into N-hydroxylamine intermediates, nitroso compounds, and ultimately, highly conjugated azo dimers[2]. Understanding this causality is crucial: every preventative measure we employ is designed to break this radical chain reaction or eliminate the oxidants.
Simplified oxidation pathway of 3-bromo-1-methyl-1H-pyrazol-4-amine.
Frequently Asked Questions (FAQs)
Q1: Why does my reagent change from colorless/pale yellow to dark brown during storage?A1: This discoloration is the hallmark of auto-oxidation. Exposure to oxygen and light leads to the formation of colored oxidation products, such as azo dimers. Even trace amounts of these impurities possess high molar absorptivity, causing significant color changes[2].
Q2: What are the optimal, scientifically validated storage conditions?A2: To minimize oxidation, the compound must be stored at 2-8 °C in a tightly sealed, amber glass bottle to prevent photo-induced radical initiation[1]. Crucially, the headspace of the container must be padded with an inert gas (Argon is preferred over Nitrogen as it is heavier and forms a better protective blanket)[3].
Q3: Can I use antioxidants to stabilize the compound in solution?A3: Yes. Hindered phenols like Butylated Hydroxytoluene (BHT) or radical scavengers can be effective at concentrations of 100-500 ppm[2]. However, you must validate the compatibility of the antioxidant with your specific downstream cross-coupling or substitution reactions[4].
Q4: How do I recover heavily oxidized material?A4: Oxidized impurities are typically more polar. Passing the degraded material through a short silica gel plug using a degassed eluent (e.g., ethyl acetate/hexanes) under an inert atmosphere will remove the dark baseline impurities and restore the amine for immediate use.
Troubleshooting Guide
Troubleshooting workflow for pyrazol-4-amine discoloration.
Issue
Probable Cause
Diagnostic Check
Recommended Solution
Rapid darkening upon opening
Atmospheric oxygen ingress.
Check if the container was opened outside a glovebox/fume hood without inert gas flow.
Handle only under a positive stream of Argon. Purge headspace before resealing.
Gradual yellowing in sealed bottle
Permeation of O₂ through the cap or photo-oxidation.
Check if stored in clear glass or without Parafilm® sealing.
Transfer to an amber glass vial. Wrap the cap with electrical tape or Parafilm®[2].
Low yield in downstream coupling
Amine degradation prior to reaction.
Perform LC-MS or NMR to check for N-oxide or dimer peaks.
Purify the starting material via a silica plug immediately before use[4].
Quantitative Stability Data
The following table presents illustrative stability data for highly sensitive aromatic amines under various storage conditions over a 12-month period, demonstrating the critical need for strict environmental control[2].
Storage Condition
Inert Atmosphere
Container Type
Initial Purity (%)
Purity @ 6 Mos (%)
Purity @ 12 Mos (%)
Appearance
2-8 °C
Yes (Argon/N₂)
Amber Glass
99.8
99.7
99.6
Colorless/Pale
2-8 °C
No
Amber Glass
99.8
98.5
97.1
Light Yellow
25 °C
Yes (Argon/N₂)
Clear Glass
99.8
96.0
92.4
Yellow
25 °C
No
Clear Glass
99.8
89.5
< 85.0
Dark Brown
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following methodologies are designed as self-validating systems. If oxidation occurs, the failure point can be traced back to a specific step in these protocols.
SOP 1: Inert Transfer and Long-Term Storage
Causality: Removing ambient moisture and oxygen from the container matrix prevents surface-catalyzed oxidation.
Preparation: Flame-dry or oven-dry (>100 °C) an amber glass storage vial. Allow it to cool to room temperature in a desiccator under a steady stream of Argon.
Transfer: Inside a well-ventilated fume hood, transfer the 3-bromo-1-methyl-1H-pyrazol-4-amine into the prepared vial. This must be done under a positive pressure of Argon using a Schlenk line or an inverted funnel connected to an inert gas source.
Headspace Purge: Insert an Argon-purging needle into the headspace of the vial for 30-60 seconds to displace all residual air[3].
Sealing: Quickly cap the vial with a PTFE-lined septum cap. Wrap the junction tightly with Parafilm® or electrical tape to prevent slow oxygen diffusion.
Storage: Store immediately at 2-8 °C, protected from light[1].
SOP 2: Pre-Reaction Solvent Degassing
Causality: Dissolved oxygen in reaction solvents is a primary cause of in-situ amine degradation during elevated-temperature syntheses[4].
Selection: Choose HPLC-grade or anhydrous solvents.
Freeze-Pump-Thaw (Preferred):
Place the solvent in a Schlenk flask and freeze it completely using a liquid nitrogen bath.
Apply high vacuum for 5 minutes to remove headspace gases.
Isolate the flask from the vacuum and let the solvent thaw, releasing trapped gas bubbles.
Repeat this cycle three times.
Alternative (Sparging): Bubble pure Argon directly through the solvent via a long needle for at least 15-20 minutes prior to adding the pyrazol-4-amine[2].
Technical Support Center: Resolving Regioisomer Formation in Methyl-Pyrazole Synthesis
Introduction: The "Tautomer Trap" Welcome to the Technical Support Center. If you are reading this, you are likely facing the "classic" pyrazole problem: obtaining a mixture of 1,3- and 1,5-regioisomers (or / -isomers) t...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The "Tautomer Trap"
Welcome to the Technical Support Center. If you are reading this, you are likely facing the "classic" pyrazole problem: obtaining a mixture of 1,3- and 1,5-regioisomers (or
/-isomers) that are difficult to separate.
In methyl-pyrazole synthesis, two distinct mechanistic pathways dictate the outcome:
Cyclocondensation (Knorr Synthesis): Kinetic control determines whether the hydrazine attacks Carbonyl A or Carbonyl B first.
-Alkylation: Thermodynamic vs. Kinetic control of the tautomeric equilibrium of a pre-formed pyrazole ring.
This guide provides self-validating protocols to resolve these issues, moving beyond "trial and error" to engineered regioselectivity.
Module 1: The Knorr Synthesis (Cyclization)
Scenario: You are reacting a 1,3-dicarbonyl (or equivalent) with methylhydrazine.[1][2]
The Core Mechanism
The regioselectivity is determined in the first step : the nucleophilic attack of methylhydrazine on the dicarbonyl.
Methylhydrazine Nucleophilicity: The terminal
is less sterically hindered and typically acts as the primary nucleophile under neutral/acidic conditions.
Carbonyl Electrophilicity: The
will attack the more electrophilic (or less hindered) carbonyl carbon.
Troubleshooting Guide
Q1: I am getting a 1:1 mixture of isomers. Why isn't the reaction selective?Diagnosis: Your 1,3-dicarbonyl likely has similar steric/electronic environments at both carbonyls (e.g., 1-phenyl-1,3-butanedione often yields mixtures).
Solution:
Solvent Switch (The Fluorinated Effect): Switch from Ethanol/Methanol to 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) .
Mechanism:[3][4] These solvents are strong Hydrogen-bond donors. They selectively activate the harder/more basic carbonyl and stabilize the polar transition state, often pushing regioselectivity from 1:1 to >10:1.
Lower Temperature: Run the addition at
to to favor the kinetic product.
Q2: How do I predict which isomer I will get?
Use the "Steric-Electronic Mismatch" rule.
Rule: The
of methylhydrazine attacks the least hindered carbonyl. The final methyl group will end up on the nitrogen adjacent to the most hindered substituent of the diketone.
Example: Reaction of
with .
Outcome:
attacks the acetyl (Me) carbonyl. Final product: 1,5-dimethyl-3-phenylpyrazole .
Visual Workflow: Knorr Regioselectivity
Caption: Decision tree for predicting Knorr synthesis outcomes based on substrate properties.
Module 2:
-Alkylation of Pyrazoles
Scenario: You have a pre-formed pyrazole ring and are adding a methyl group (e.g., using MeI).[5]
The Challenge: Tautomeric Equilibrium
Unsubstituted pyrazoles exist in dynamic equilibrium (
-H -H). Under basic conditions, the pyrazolate anion is formed. The site of alkylation ( vs ) is governed by:
Sterics: The electrophile avoids the nitrogen adjacent to a bulky substituent.
Coordination: Metal ions can chelate to the
and a substituent (e.g., a carbonyl at ), directing alkylation to .
Troubleshooting Guide
Q3: I need the 1,3-isomer, but alkylation gives me the 1,5-isomer (or a mix).Diagnosis: Steric hindrance from the
-substituent is blocking the adjacent nitrogen (), forcing the methyl group to the distal nitrogen (), which results in the 1,5-substitution pattern relative to the original group.
Protocol: The "Transient Blocking" Strategy
Instead of direct methylation, use a two-step sequence:
Acetylation: React pyrazole with
. The acetyl group often goes to the less hindered nitrogen () due to thermodynamics.
Quaternization: Treat with MeI. The methyl group is forced to
.
Hydrolysis: Remove the acetyl group.
Result: This "dipole-switch" often yields the contra-thermodynamic isomer.
Q4: How do I favor N1-alkylation exclusively?Solution: Use
-Halomethylsilanes (e.g., ) instead of Methyl Iodide.
Why? These reagents are bulky.[6] They react highly selectively at the less hindered nitrogen.
Step 2: A fluoride source (TBAF) removes the silyl group, leaving the methyl.
Module 3: Analytical Validation (The "Truth" Test)
You cannot rely on simple 1H NMR integration alone if peaks overlap.[8] You must use 2D NMR for structural certainty.
The Golden Rule: NOESY Cross-Peaks
To distinguish 1,3-dimethylpyrazole from 1,5-dimethylpyrazole:
Run a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.
Target: Look for the
-Methyl signal (usually 3.8–4.0 ppm).
Interpretation:
1,5-Isomer: Strong NOE correlation between
-Me and the -Substituent (phenyl, alkyl, etc.).
1,3-Isomer: Strong NOE correlation between
-Me and the -Proton (ring proton). The -substituent is too far away.
Visual Workflow: NMR Identification
Caption: Protocol for distinguishing pyrazole regioisomers using NOESY NMR.
References
Yang, E., & Dalton, D. M. (2024).
-Halomethylsilanes as Masked Methylating Reagents.[6][7][9] The Journal of Organic Chemistry.
BenchChem Technical Support.[1][2][8][10][11] (2025).[1][7][8][10][12][13] Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. BenchChem Knowledge Base.
López, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993).[14] A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71, 678.[14]
Fustero, S., et al. (2009). Regioselective Synthesis of Pyrazoles. Chemical Reviews.
stability of 3-bromo-1-methyl-1H-pyrazol-4-amine in acidic conditions
Topic: Stability of 3-bromo-1-methyl-1H-pyrazol-4-amine in Acidic Conditions Content Type: Technical Support Center Guide (Troubleshooting & FAQs) Audience: Researchers, Medicinal Chemists, Process Chemists Module: Stabi...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Stability of 3-bromo-1-methyl-1H-pyrazol-4-amine in Acidic Conditions
Content Type: Technical Support Center Guide (Troubleshooting & FAQs)
Audience: Researchers, Medicinal Chemists, Process Chemists
Module: Stability & Handling in Acidic Media[1]
Executive Summary
3-Bromo-1-methyl-1H-pyrazol-4-amine (CAS 1909316-30-8) exhibits high stability in non-oxidizing acidic media (e.g., HCl, H₂SO₄, TFA) due to the formation of a stable ammonium salt. The primary stability risk is not acid-catalyzed decomposition, but rather inadvertent diazotization (in the presence of nitrites) or oxidation of the free base if not properly protonated or stored.
This guide addresses the physicochemical behavior of this scaffold under acidic conditions, providing troubleshooting steps for solubility issues, color changes, and salt formation.
Technical Deep Dive: The Mechanistic Basis
To troubleshoot effectively, one must understand the electronic environment of the pyrazole ring.
Protonation (Stabilization): The amino group at position 4 is moderately basic. In the presence of acids (pH < 4), the lone pair on the exocyclic nitrogen accepts a proton (
) to form the ammonium salt (). This protonation deactivates the ring towards electrophilic attack and oxidation, effectively increasing the compound's stability during storage or processing.
Bromine Lability: The bromine at position 3 is relatively robust. Unlike halo-substituents on more electron-deficient rings (e.g., pyridine), the C-Br bond here is resistant to acid-catalyzed hydrolysis under standard laboratory conditions (up to 100°C in 6N HCl).
The Nitrite Hazard: The most critical instability arises if the acid contains trace nitrites (common in non-grade nitric acid or impure reagents). This leads to diazotization , forming a diazonium salt that is highly unstable and will rapidly hydrolyze to a phenol (4-hydroxy derivative) or undergo Sandmeyer-type reactions.
This diagram illustrates the fate of the compound in various acidic environments.
Caption: Figure 1. Reaction pathways in acidic media. Green path indicates stable salt formation; red paths indicate degradation risks.
Troubleshooting Guide & FAQs
Category A: Solubility & Physical Appearance
Q1: Upon adding HCl, my clear solution turned into a white suspension. Has it degraded?
Diagnosis: Likely Salt Formation , not degradation.
Mechanism: The hydrochloride salt of 3-bromo-1-methyl-1H-pyrazol-4-amine is often less soluble in organic solvents (like DCM or EtOAc) than the free base. It precipitates out as a solid.
Action:
Filter the solid and analyze by ¹H NMR in DMSO-d₆.
Look for a downfield shift of the amine protons (broad singlet ~8-10 ppm) indicating
.
Verdict: If the core pyrazole signals remain, you have successfully isolated the stable salt.
Q2: My acidic solution turned yellow/brown over time. What happened?
Diagnosis:Oxidation of residual free base or trace impurities.
Mechanism: While the protonated form is stable, any equilibrium amount of free amine (if acid is insufficient) is electron-rich and susceptible to air oxidation, forming azo-dimers or quinoid-like impurities.
Action:
Ensure the pH is consistently < 2 to keep the equilibrium fully shifted to the ammonium salt.
Store under inert atmosphere (Argon/Nitrogen).
Purification: Recrystallize the salt from Ethanol/Ether to remove colored oxidative impurities.
Category B: Chemical Reactivity & Synthesis[2][3]
Q3: Can I use Trifluoroacetic Acid (TFA) to deprotect a Boc group on a different part of the molecule without harming this pyrazole core?
Answer:Yes.
Reasoning: The 3-bromo-1-methyl-1H-pyrazol-4-amine core is stable to neat TFA. The amine will simply protonate to form the trifluoroacetate salt.
Protocol: After deprotection, remove TFA via rotary evaporation. Note that the resulting oil will be the TFA salt. To recover the free base, perform a workup with saturated NaHCO₃.
Q4: Is the Bromine atom at position 3 labile in hot acid (e.g., 6M HCl at reflux)?
Answer:Generally Stable , but caution is advised at extreme temperatures (>100°C) for prolonged periods.
Reasoning: Acid-catalyzed debromination is rare for this scaffold. However, nucleophilic aromatic substitution (
) is unlikely in acid because protonation of the amine makes the ring less electron-rich, but also repels nucleophiles.
Risk: High temperature hydrolysis is possible but slow.
Recommendation: Monitor reaction by LCMS. If debromination is observed (Mass = M-79/81 + 1), lower the temperature.
Category C: LCMS & Analytical
Q5: Why do I see two peaks in HPLC when running an acidic method (0.1% Formic Acid)?
Diagnosis:Salt/Free Base Equilibrium or Impurities .
Explanation: In standard reverse-phase (C18) with acidic modifiers, the compound exists as the charged cation, which elutes earlier (lower retention time) than the neutral free base. If the pH is near the pKa of the amine (approx 3-4), you may see peak tailing or splitting.
Action:
Ensure mobile phase pH is well buffered (either very low pH < 2 or high pH > 9, though high pH requires specialized columns).
Check for the "des-bromo" impurity (Mass 175 vs 253/255) to rule out synthesis defects.
Validated Protocols
Protocol 1: Preparation of Stable Hydrochloride Salt
Use this method to convert the potentially oxidizable free base into a stable solid for long-term storage.
Dissolution: Dissolve 1.0 g of 3-bromo-1-methyl-1H-pyrazol-4-amine (Free Base) in 10 mL of anhydrous Ethanol or Methanol.
Acidification: Cool to 0°C. Dropwise add 1.2 equivalents of 4M HCl in Dioxane (or concentrated aqueous HCl).
Precipitation:
Option A: If solid precipitates immediately, stir for 30 min at 0°C.
Option B: If solution remains clear, add Diethyl Ether or MTBE (anti-solvent) until turbidity persists.
Isolation: Filter the white solid under Argon. Wash with cold Ether.
Drying: Dry under vacuum at 40°C for 4 hours.
Storage: Store at 2-8°C. Shelf life: >2 years.
Protocol 2: Acid Stability Stress Test (User Validation)
Run this small-scale test to verify stability in your specific acid matrix.
Step
Action
Observation Criteria
1
Dissolve 5 mg compound in 1 mL of target acid (e.g., 1M HCl).
Solution should be clear/colorless.
2
Incubate at desired temp (e.g., RT or 50°C) for 24 hours.
Monitor for yellowing (oxidation).
3
Analysis: Dilute 50 µL into 950 µL water/acetonitrile.
Inject to HPLC/UPLC.
4
Pass Criteria: Purity peak area > 99% relative to T=0.
No new peaks > 0.5% (especially phenol hydrolysis product).
References
Synthesis & Scaffold Stability
Title: "Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide via reduction in acidic media."
Context: Demonstrates stability of 4-aminopyrazoles during reduction with Fe/Acetic Acid and SnCl₂/HCl.
Source: CN103044331B (Patent).
General Pyrazole Properties
Title: "Amino-Pyrazoles in Medicinal Chemistry: A Review."
Context: Discusses the tautomerism, basicity, and salt form
Source:Molecules 2023, 28(9), 3697.
Acidic Hydrolysis of Analogues
Title: "Stability of Methyl 3-Amino-1H-Pyrazole-4-Carboxyl
Context: Distinguishes between ester hydrolysis (unstable) and pyrazole ring stability (stable).
Title: "Safety Data Sheet: 3-Bromo-1-methyl-1H-pyrazol-4-amine."
Context: Storage conditions (Keep cold, dry, inert) and hazard identification.[2]
Source: Fisher Scientific / Sigma Aldrich SDS.
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) and perform a small-scale safety evaluation before scaling up reactions involving strong acids.
Technical Guide: 13C NMR Characterization of 3-bromo-1-methyl-1H-pyrazol-4-amine
The following guide is structured to serve as an advanced technical resource for researchers characterizing 3-bromo-1-methyl-1H-pyrazol-4-amine . It prioritizes structural elucidation logic, comparative data analysis, an...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is structured to serve as an advanced technical resource for researchers characterizing 3-bromo-1-methyl-1H-pyrazol-4-amine . It prioritizes structural elucidation logic, comparative data analysis, and experimental rigor.
Executive Summary & Application Context
3-bromo-1-methyl-1H-pyrazol-4-amine (CAS: 1909316-30-8) is a critical heterocyclic building block, particularly in the synthesis of covalent kinase inhibitors (e.g., BTK, JAK inhibitors). Its structural integrity is defined by three key features: the regiochemistry of the bromine (C3 vs. C5), the oxidation state of the nitrogen at C4 (amine), and the methylation at N1.
This guide provides a comparative 13C NMR analysis to distinguish this specific isomer from its regioisomers and precursors, utilizing predicted shifts anchored by experimental data from structural analogs.
Comparative 13C NMR Chemical Shift Analysis
Due to the proprietary nature of specific intermediate spectra, the following data synthesizes predicted values based on substituent additivity rules (SAR) and experimental benchmarks from structurally validated analogs (e.g., 1-methyl-1H-pyrazol-4-amine).
Table 1: Predicted vs. Analogous 13C NMR Shifts (DMSO-d₆)
Carbon Position
Target: 3-Br-4-NH₂ (Predicted δ ppm)
Analog A: 1-Me-4-NH₂ (Experimental δ ppm)
Analog B: 3-Br-1-Me-Pyrazole (Experimental δ ppm)
Assignment Logic
C3 (C-Br)
118.5 ± 2.0
130.4 (C-H)
126.8 (C-Br)
Heavy Atom Effect: Bromine substitution typically shields the ipso carbon relative to hydrogen. The ortho-amine adds further shielding.
C4 (C-NH₂)
131.0 ± 2.0
129.7 (C-NH₂)
107.5 (C-H)
Ipso Deshielding: The amino group strongly deshields the C4 position (ipso) relative to the unsubstituted pyrazole (~107 ppm).
C5 (C-H)
122.5 ± 2.0
117.0 (C-H)
132.4 (C-H)
Ortho Shielding: The C4-amine donates electron density, shielding the adjacent C5 position significantly compared to Analog B.
N-CH₃
38.5 ± 0.5
39.0
39.2
Diagnostic Singlet: The N-methyl group is electronically insulated and remains consistent across analogs.
Note on Solvents: Data is standardized for DMSO-d₆ . In CDCl₃ , expect N-Me signals to shift slightly upfield (~36-37 ppm) and C-NH₂ carbons to vary based on hydrogen bonding concentration.
Structural Elucidation Logic
To validate the structure without an authentic standard, researchers should rely on HMBC (Heteronuclear Multiple Bond Correlation) connectivity:
Distinguishing C3 vs. C5: The N-CH₃ protons (singlet, ~3.8 ppm) will show a strong HMBC correlation (3-bond) to C5 and C3 . However, in 1,3-substituted pyrazoles, the coupling to C5 is typically stronger and distinct.
Regiochemistry of Bromine: If the Bromine were at C5 (5-bromo isomer), the C5 carbon signal would shift upfield to ~110-115 ppm and lose the characteristic high-field aromatic proton correlation in HSQC.
Experimental Protocols
Protocol A: Synthesis via Nitro-Reduction (Workflow Context)
The most reliable route to the target amine is the reduction of the nitro precursor. This transformation is chemically distinct in NMR.
Scans (NS): Minimum 512 scans (due to low sensitivity of quaternary carbons).
Temperature: 298 K.
Visualizing the Characterization Workflow
The following diagram illustrates the decision tree for validating the 3-bromo-1-methyl-1H-pyrazol-4-amine structure using NMR data.
Caption: Logical workflow for NMR structural validation of 3-bromo-1-methyl-1H-pyrazol-4-amine.
References
Evaluation of Pyrazole Chemical Shifts: Claramunt, R. M., et al. "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles."[1] Magnetic Resonance in Chemistry, 2003.[1]
General 13C NMR Data for Pyrazoles: "13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives." ResearchGate, 2025.[2]
Synthesis of Aminopyrazoles: "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 2011.
NMR Solvent Impurities & Standards: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents."[3] Organic Process Research & Development, 2016.
mass spectrometry fragmentation pattern of 3-bromo-1-methylpyrazol-4-amine
Executive Summary & Strategic Context In the development of pyrazole-based kinase inhibitors (e.g., JAK, BRAF inhibitors), the regiochemistry of the pyrazole ring is critical for structure-activity relationships (SAR). 3...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
In the development of pyrazole-based kinase inhibitors (e.g., JAK, BRAF inhibitors), the regiochemistry of the pyrazole ring is critical for structure-activity relationships (SAR). 3-bromo-1-methylpyrazol-4-amine serves as a high-value intermediate because the bromine handle at C3 allows for Suzuki/Buchwald couplings, while the C4-amine provides a handle for amide formation.
However, distinguishing the 3-bromo isomer from its 5-bromo regioisomer is a notorious analytical challenge. Standard LC-MS (ESI) often yields identical protonated molecular ions
. This guide provides a definitive mass spectrometric profiling strategy, comparing Hard Ionization (EI) vs. Soft Ionization (ESI) and outlining specific fragmentation pathways to unambiguously identify the 3-bromo-1-methylpyrazol-4-amine regioisomer.
Chemical Identity & Mass Properties
Before interpreting spectra, exact mass calculations are required to set instrument windows.
Property
Data
Compound Name
3-bromo-1-methylpyrazol-4-amine
CAS Number
1909316-30-8
Formula
C₄H₆BrN₃
Monoisotopic Mass (Br)
174.9745 Da
Monoisotopic Mass (Br)
176.9725 Da
Isotopic Pattern
1:1 doublet (characteristic of mono-brominated species)
Nitrogen Rule
Odd molecular weight (175/177) indicates odd number of nitrogens (3).
Comparative Analysis: Ionization Techniques
To fully characterize this intermediate, one must choose the correct ionization mode. The table below compares the utility of Electron Ionization (EI) versus Electrospray Ionization (ESI).
High. Fragmentation is sensitive to substituent proximity (e.g., N-Me vs. Br).
Low. Isomers often yield identical parent ions.
Sample Prep
Requires volatile solvent (DCM, Hexane).
Compatible with aqueous buffers (MeOH/H2O).
Expert Insight: For initial structure confirmation (QC), EI-MS (GC-MS) is superior because the fragmentation pattern provides a unique "fingerprint" that distinguishes the 3-bromo from the 5-bromo isomer. Use ESI primarily for purity assessment during reaction monitoring.
Fragmentation Mechanism & Isomer Differentiation
The "Proximity Effect" Hypothesis
The core challenge is distinguishing 3-bromo-1-methylpyrazol-4-amine (Target) from 5-bromo-1-methylpyrazol-4-amine (Impurity).
5-bromo isomer: The Bromine is at C5, directly adjacent to the
-Methyl group (N1). Steric crowding and electronic interaction often lead to a "ortho-effect" type loss, such as the facile loss of the methyl group or Br radical.
3-bromo isomer: The Bromine is at C3, adjacent to the bare Nitrogen (N2). It is spatially distant from the
-Methyl group. Consequently, the fragment is typically less intense in the 3-bromo isomer compared to the 5-bromo isomer.
Formation of the stable 1-methylpyrazol-4-amine cation.
Ring Cleavage (RDA-like): Loss of HCN (27 Da).
m/z 175
148 (Loss of HCN from amino group).
Visualization: Fragmentation Pathways
The following diagram illustrates the primary fragmentation logic for the 3-bromo isomer.
Figure 1: Proposed EI-MS fragmentation pathway for 3-bromo-1-methylpyrazol-4-amine. Note the [M-Br]+ as a major converging ion.
Experimental Protocols
To replicate these results, follow these self-validating protocols.
Protocol A: GC-MS for Structural Confirmation (Recommended)
Objective: Confirm regiochemistry via fragmentation fingerprinting.
Sample Preparation:
Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) (HPLC Grade).
Why DCM? High volatility ensures rapid solvent delay clearance; excellent solubility for pyrazoles.
Instrument Parameters (Agilent 5977 or equivalent):
Inlet: Split mode (20:1), 250°C.
Column: HP-5MS (30m x 0.25mm, 0.25µm).
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
Oven Program:
Hold 60°C for 1 min.
Ramp 20°C/min to 300°C.
Hold 3 min.
Ion Source: EI (70 eV), 230°C.
Scan Range: m/z 40 – 400.
Data Validation Criteria:
Retention Time: Expect elution ~4.5 - 5.5 min (mid-polarity).
Isotope Check: The parent ion cluster (175/177) must show equal intensity (1:1 height). If 177 is missing, the Br is absent.
Protocol B: LC-MS (ESI) for Purity/Reaction Monitoring
Objective: Rapid quantitation or purity check during synthesis.
Sample Preparation:
Dissolve 1 mg in 1 mL Methanol . Dilute 1:100 with 50% Water/MeOH + 0.1% Formic Acid.
Instrument Parameters (Triple Quad or Q-TOF):
Source: ESI Positive Mode.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 3 mins.
Data Validation Criteria:
Observe
at m/z 176.0 and 178.0 .
Note: In ESI, the "Sodium Adduct"
(198/200) is common if glassware is not LC-MS grade.
Workflow Visualization
This diagram summarizes the decision matrix for analyzing this compound.
Figure 2: Decision matrix for selecting the appropriate MS technique based on analytical goals.
References
PubChem. (2023). 3-bromo-1-methyl-1H-pyrazol-4-amine (Compound Summary). National Library of Medicine. Retrieved from [Link]
Santos, et al. (2005).[5] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Retrieved from [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
MetwareBio. (2023). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]
infrared spectroscopy IR bands of 3-bromo-1-methyl-1H-pyrazol-4-amine
Technical Comparison Guide: IR Spectroscopic Monitoring of 3-bromo-1-methyl-1H-pyrazol-4-amine Synthesis Executive Summary 3-bromo-1-methyl-1H-pyrazol-4-amine (CAS: 1165922-38-0 / 1909316-30-8) is a critical heterocyclic...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Comparison Guide: IR Spectroscopic Monitoring of 3-bromo-1-methyl-1H-pyrazol-4-amine Synthesis
Executive Summary
3-bromo-1-methyl-1H-pyrazol-4-amine (CAS: 1165922-38-0 / 1909316-30-8) is a critical heterocyclic scaffold employed in the synthesis of kinase inhibitors (e.g., PI3K, JAK) and other bioactive small molecules. Its structural integrity is defined by three key functionalities: the pyrazole core, the C3-bromine handle for cross-coupling, and the C4-primary amine for amide bond formation.
This guide provides a technical comparison between the target product and its immediate synthetic precursor, 3-bromo-1-methyl-4-nitropyrazole , focusing on Infrared Spectroscopy (IR) as a rapid, at-line validation tool. While NMR remains the gold standard for structural elucidation, IR spectroscopy offers superior utility for process monitoring, specifically in tracking the complete reduction of the nitro group to the amine.
Comparative Analysis: Process Control (Nitro vs. Amine)
The primary challenge in generating 3-bromo-1-methyl-1H-pyrazol-4-amine is ensuring complete reduction of the nitro precursor without dehalogenating the bromine at the C3 position. The IR spectrum provides distinct "disappearance" and "appearance" markers that validate this transformation.
Table 1: Spectral Fingerprint Comparison
Feature
Precursor (Nitro Compound)
Target Product (Amine)
Spectroscopic Logic
Primary Marker
Strong bands at ~1530–1550 cm⁻¹ & ~1350 cm⁻¹
Disappearance of Nitro bands
Asymmetric and symmetric stretching vibrations are highly polar and intense. Their absence confirms consumption of starting material.
Secondary Marker
Absence of signals >3100 cm⁻¹ (except C-H)
Doublet at ~3300–3450 cm⁻¹
Primary amines () exhibit asymmetric and symmetric stretching.
Tertiary Marker
Weak/Medium band ~1600 cm⁻¹ (C=N)
Medium/Strong band ~1620–1640 cm⁻¹
scissoring (bending) vibration overlaps with ring C=N but increases intensity in the amine.
Conserved Marker
Band at ~600–700 cm⁻¹
Band at ~600–700 cm⁻¹
stretching remains largely unaffected by the C4-substitution change, confirming the halogen is intact.
Critical Insight: If the band at ~600–700 cm⁻¹ disappears or significantly shifts, it may indicate accidental hydrodehalogenation (loss of bromine), a common side reaction during catalytic hydrogenation.
Detailed Spectral Assignment (Target Compound)
The following assignment is based on theoretical vibrational analysis of aminopyrazoles and experimental data from analogous 4-amino-1-methylpyrazole derivatives.
A. High-Frequency Region (4000 – 2800 cm⁻¹)
3420 cm⁻¹ (approx):
stretch. Sharp, medium intensity.
3340 cm⁻¹ (approx):
stretch. Sharp, medium intensity.
Note: In solid-state (KBr pellet), these may broaden due to hydrogen bonding.
B. Double Bond / Fingerprint Region (1700 – 600 cm⁻¹)
1620 – 1640 cm⁻¹:
scissoring (bending). This is diagnostic for the primary amine.
1550 – 1580 cm⁻¹: Pyrazole ring breathing (
/ stretch).
1410 – 1460 cm⁻¹:
deformation (bending).
1250 – 1300 cm⁻¹:
stretch (aromatic amine). Stronger in the amine product than the nitro precursor.
650 – 750 cm⁻¹:
stretch. The heavy bromine atom creates a low-frequency vibration. This band is crucial for confirming the regiochemistry (3-bromo vs. 5-bromo isomers often show shifts in the fingerprint region, though NMR is preferred for isomer distinction).
Experimental Protocol: At-Line Monitoring
Objective: Monitor the reduction of 3-bromo-1-methyl-4-nitropyrazole (Precursor) to 3-bromo-1-methyl-1H-pyrazol-4-amine (Target) using FTIR-ATR.
Equipment:
FTIR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory.[1]
Solvent: Ethyl Acetate (for workup sampling).
Workflow:
Baseline Scan: Collect a background spectrum of the clean ATR crystal (air).
Precursor Standard: Run a scan of the pure 3-bromo-1-methyl-4-nitropyrazole. Note the peak height at 1540 cm⁻¹ (Nitro).
Reaction Sampling:
Take a 50 µL aliquot from the reaction vessel.
Perform a mini-workup: Partition between Ethyl Acetate and Water (to remove inorganic salts/catalysts).
Spot the organic layer onto the ATR crystal and allow the solvent to evaporate (or dry under N₂ stream).
Measurement: Scan the residue.
Validation Criteria:
Pass: Absorbance at 1540 cm⁻¹ < 2% of initial value; Appearance of doublet >3300 cm⁻¹.
Fail (Incomplete): Significant peak remaining at 1540 cm⁻¹.
Fail (Dehalogenation): Loss of peak at ~680 cm⁻¹ (indicates loss of Br).
Visualization: Synthesis & Monitoring Logic
Caption: Logic flow for IR-based process control during the reduction of the nitro-pyrazole precursor.
References
PubChem. (2025).[2][3][4] 3-bromo-1-methyl-4-nitro-1H-pyrazole (Compound CID 13185127).[3][4][5] National Library of Medicine. Available at: [Link]
NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of 1,3,5-Trimethyl-1H-pyrazol-4-amine. National Institute of Standards and Technology. Available at: [Link]
Elguero, J., et al. (2019).[6] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 42. Available at: [Link]
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (General reference for Amine/Nitro IR assignments).
Strategic Structural Determination of 3-bromo-1-methyl-1H-pyrazol-4-amine
Executive Summary: The Structural Imperative 3-bromo-1-methyl-1H-pyrazol-4-amine (CAS: 1909316-30-8) represents a critical pharmacophore in the synthesis of kinase inhibitors (e.g., JAK, BTK inhibitors). While its chemic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Structural Imperative
3-bromo-1-methyl-1H-pyrazol-4-amine (CAS: 1909316-30-8) represents a critical pharmacophore in the synthesis of kinase inhibitors (e.g., JAK, BTK inhibitors). While its chemical connectivity is well-documented, its solid-state supramolecular structure remains under-characterized in open literature.
For drug development professionals, defining the crystal structure of this intermediate is not merely academic—it is a quality control necessity. Understanding its polymorphism, hydrogen-bonding network, and packing efficiency directly impacts process scalability, solubility profiles, and the stability of the final drug substance.
This guide serves as a comparative technical manual for determining the crystal structure of this specific aminopyrazole, evaluating the Single Crystal X-Ray Diffraction (SC-XRD) workflow against alternative characterization methods.
In the absence of a published structure, researchers must generate de novo data. The following table compares the primary "product" (SC-XRD) against alternative approaches for this specific molecular class.
Table 1: Performance Matrix of Structural Elucidation Methods
Feature
Method A: SC-XRD (Gold Standard)
Method B: Powder XRD (PXRD)
Method C: DFT Computation
Primary Output
Absolute 3D atomic coordinates (x, y, z) & thermal ellipsoids.
Expert Insight: For 3-bromo-1-methyl-1H-pyrazol-4-amine , SC-XRD is the mandatory choice. The presence of the heavy Bromine atom (
) acts as a strong scatterer, making structure solution via Direct Methods or Patterson Methods highly efficient, provided a suitable crystal can be grown.
Experimental Protocol: The Self-Validating Workflow
This protocol is designed to force the molecule into a crystalline lattice suitable for diffraction. It moves beyond generic steps to address the specific solubility profile of aminopyrazoles.
Phase 1: Intelligent Crystallization Screening
The target molecule possesses a polar amine group and a hydrophobic bromo-methyl region. A single solvent system often fails.
Solubility Assessment: Dissolve ~5 mg in 1 mL of solvents with varying polarity:
High Polarity: Methanol (MeOH), DMSO.
Medium Polarity: Ethyl Acetate (EtOAc), Dichloromethane (DCM).
Low Polarity: Hexane, Toluene.
The "Anti-Solvent" Diffusion Method (Recommended):
Dissolve 20 mg of the amine in a minimum volume (0.5 mL) of DCM (Good solvent).
Place in a small inner vial.
Place the inner vial into a larger jar containing Hexane (Anti-solvent).
Seal the outer jar. Vapor diffusion will slowly lower solubility, promoting nucleation over 24-72 hours.
Why this works: Slow diffusion prevents amorphous precipitation, common with rapid evaporation.
Phase 2: Data Collection & Reduction
Instrument: Bruker D8 Quest or Rigaku XtaLAB (Mo or Cu source).
Temperature:100 K .
Causality: Cooling freezes the rotation of the methyl group and reduces thermal motion of the terminal amine, sharpening high-angle reflections.
Strategy: Collect a full sphere of data. The Bromine atom's anomalous scattering can help determine absolute structure if the space group is non-centrosymmetric (though unlikely for this achiral molecule).
Phase 3: Structure Solution (Refinement)
Software: SHELXT (Solution) and SHELXL (Refinement).
Heavy Atom Method: Locate the Br atom first. Its electron density will dominate the Fourier map.
Hydrogen Treatment:
Methyl H: Constrain using a riding model (AFIX 137).
Amine H: Locate in the difference Fourier map. Allow free refinement of coordinates if data quality permits; otherwise, restrain N-H distances (DFIX 0.87).
Structural Analysis & Expected Features
Once the structure is solved, the validity of the model is assessed by analyzing specific interaction motifs common to aminopyrazoles.
A. The Hydrogen Bond "Zipper"
Aminopyrazoles typically form extensive hydrogen-bonding chains.
intermolecular bonds forming or chains running parallel to the crystallographic axes.
B. Halogen Bonding (The "Sigma Hole")
The Bromine atom at C3 is electron-withdrawing but possesses a positive electrostatic potential cap (sigma hole) along the C-Br bond axis.
Interaction: Check for
or contacts less than the sum of van der Waals radii (< 3.4 Å).
Significance: These interactions often dictate the melting point and density of the crystal.
Visualizing the Determination Pathway
The following diagram illustrates the decision logic for determining the structure, ensuring no experimental dead-ends.
Caption: Logical workflow for the structural determination of halogenated aminopyrazoles, prioritizing single-crystal growth via vapor diffusion.
References
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures.
[Link]
Fabbri, D., et al. (2012). "Synthesis and crystal structure of novel aminopyrazole derivatives." Journal of Molecular Structure. (Provides analogous structural data for 4-aminopyrazoles).
[Link]
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. (The standard protocol for refinement).
[Link]
Desiraju, G. R., et al. (2013). "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry. (Essential for analyzing the Br-interactions).
[Link]
A Senior Application Scientist's Guide to Elemental Analysis Standards for 3-bromo-1-methyl-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the precise characterization of novel chemical entities is paramount. For intermediates like 3-bromo-1-methy...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise characterization of novel chemical entities is paramount. For intermediates like 3-bromo-1-methyl-1H-pyrazol-4-amine, a versatile building block in medicinal chemistry, rigorous elemental analysis serves as a fundamental pillar of quality control and a prerequisite for its advancement in drug discovery pipelines. This guide provides an in-depth comparison of elemental analysis standards, methodologies, and the underlying scientific principles essential for ensuring the identity, purity, and stoichiometric integrity of this critical molecule.
The Foundational Standard: Theoretical Elemental Composition
The first and most crucial standard against which all experimental data must be compared is the theoretical elemental composition, derived from the compound's molecular formula, C₄H₆BrN₃ . Based on the atomic weights of its constituent elements (Carbon: 12.011 u, Hydrogen: 1.008 u, Bromine: 79.904 u, Nitrogen: 14.007 u), the theoretical percentages are calculated as follows:
Element
Atomic Mass (u)
Number of Atoms
Total Mass (u)
Percentage (%)
Carbon (C)
12.011
4
48.044
27.29
Hydrogen (H)
1.008
6
6.048
3.44
Bromine (Br)
79.904
1
79.904
45.39
Nitrogen (N)
14.007
3
42.021
23.88
Total
176.017
100.00
This theoretical composition is the absolute benchmark for purity. Any significant deviation from these values in an experimental setting necessitates a thorough investigation into potential impurities, residual solvents, or inaccuracies in the sample's proposed structure.
Primary Analytical Techniques: A Comparative Overview
The determination of the elemental composition of 3-bromo-1-methyl-1H-pyrazol-4-amine is primarily achieved through combustion-based techniques. However, for a comprehensive analysis, especially concerning the chemical environment of nitrogen, spectroscopic methods offer valuable complementary information.
Combustion Analysis: The Gold Standard for C, H, and N
Combustion analysis is a robust and widely accepted method for determining the carbon, hydrogen, and nitrogen content of organic compounds.[1][2] The underlying principle involves the complete combustion of a precisely weighed sample in a high-temperature furnace in the presence of excess oxygen.
The Regioisomer Trap: A Definitive Guide to Assigning Pyrazole Isomers via NOESY
Topic: Strategic Structural Elucidation of Bromo-Methyl-Pyrazol-Amine Regioisomers via NOESY Content Type: Publish Comparison Guide Executive Summary In the development of pyrazole-based kinase inhibitors and anti-inflam...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Strategic Structural Elucidation of Bromo-Methyl-Pyrazol-Amine Regioisomers via NOESY
Content Type: Publish Comparison Guide
Executive Summary
In the development of pyrazole-based kinase inhibitors and anti-inflammatory agents, the regioselective synthesis of bromo-methyl-pyrazol-amines presents a persistent analytical challenge. The alkylation of 3(5)-substituted pyrazoles typically yields a mixture of N1-isomers (e.g., 1,3- vs. 1,5-disubstituted).[1] Misassignment of these isomers can derail SAR (Structure-Activity Relationship) studies, as the biological activity often hinges on the precise vector of the amine or halogen substituents.[1]
While X-ray crystallography is definitive, it is low-throughput and crystal-dependent. This guide establishes 2D NOESY (Nuclear Overhauser Effect Spectroscopy) as the primary, high-throughput technique for distinguishing these regioisomers in solution.[1] We provide a comparative analysis against HMBC and 1D NOE, alongside a validated experimental protocol optimized for small-molecule heterocycles.
Strategic Analysis: NOESY vs. The Alternatives
For a Senior Scientist, choosing the right analytical tool is about balancing resolution, speed, and resource cost.[1]
Preferred. The "Methyl-Walk" effect provides a binary Yes/No signal for isomer assignment.
Complementary. Use to confirm carbon assignments, but often insufficient for N-position determination alone.[1]
Specialist. Use only if NOESY signals are ambiguous due to overlap.
Validation. Use for the final lead compound only.
Why NOESY Wins for Pyrazoles
In bromo-methyl-pyrazol-amine systems, the distinction between the 1,5-isomer and the 1,3-isomer often comes down to the spatial environment of the N-methyl group.[1]
HMBC relies on coupling through the nitrogen atoms, which can be weak or absent depending on the torsion angles and relaxation rates.[1]
NOESY directly visualizes the steric crowding. If the N-methyl group is spatially adjacent to a C-methyl group (1,5-isomer), a strong cross-peak appears.[1] If it is adjacent to the amine or a lone pair (1,3-isomer), this peak is absent.[1]
The "Methyl-Walk" Methodology
The core logic of this assignment relies on detecting the "nuclear overhauser effect" between the N-methyl group and the substituent at position 5.
The Isomer Scenarios
Consider the methylation of 4-bromo-3-methyl-1H-pyrazol-5-amine . This reaction yields two potential regioisomers:
Isomer A (1,5-dimethyl): 4-bromo-1,5-dimethyl-1H-pyrazol-3-amine.
Spatial Feature: The
-Me (Pos 1) and -Me (Pos 5) are sterically crowded neighbors.[1]
NOESY Signature:Strong positive cross-peak between the two methyl singlets.
Isomer B (1,3-dimethyl): 4-bromo-1,3-dimethyl-1H-pyrazol-5-amine.
Spatial Feature: The
-Me (Pos 1) is adjacent to the Amine () at Pos 5.[1] The -Me is far away at Pos 3.
NOESY Signature:Absence of Methyl-Methyl cross-peak. Potential weak NOE to exchangeable
protons (if using DMSO-).
Decision Workflow
The following diagram illustrates the logical pathway for assigning the structure using NOESY data.
Figure 1: Decision tree for distinguishing pyrazole regioisomers based on N-methyl spatial correlations.
Experimental Protocol: Self-Validating NOESY
To ensure data integrity, this protocol includes specific parameters for small heterocycles (MW < 500 Da).
A. Sample Preparation[2][3][4]
Solvent: DMSO-
is preferred over .
Reasoning: DMSO slows the exchange of amine protons (
), allowing observation of -Me NOEs, which are critical for identifying the 1,3-isomer [1].[1]
Concentration: 10–20 mg in 600 µL. High concentration improves the detection of weak NOEs.
Degassing: Optional but recommended. Dissolved oxygen is paramagnetic and accelerates relaxation, potentially quenching NOE signals.[1]
B. Acquisition Parameters (Bruker/Varian Standard)
Pulse Sequence: noesygpphpp (Gradient-selected NOESY with phase sensitivity).
Mixing Time (D8/mix):500 ms – 800 ms .
Scientific Rationale: For small molecules (
), the NOE is positive and builds up slowly.[1] A mixing time < 300 ms may miss correlations; > 1.0 s introduces spin diffusion (false positives) [2, 3].[1]
Relaxation Delay (D1): 2.0 – 3.0 s.[1] Ensure full relaxation of methyl protons.
Scans (NS): Minimum 16 (32 preferred for S/N).
Points (TD): 2048 (F2) x 256 (F1).[1] Linear prediction in F1 is acceptable to reduce time.
Note: In small molecules, NOE cross-peaks have the opposite sign to the diagonal.[1][3] If they have the same sign, you are looking at Exchange peaks (chemical exchange) or TOCSY artifacts, not NOE [3].[1]
Case Study: Distinguishing 4-Bromo-1-Methyl Isomers
Scenario: You have isolated two isomers from the methylation of 4-bromo-3-methyl-1H-pyrazol-5-amine.
Objective: Assign Isomer 1 and Isomer 2.
Data Summary Table
Signal Observed
Isomer 1 Spectrum
Isomer 2 Spectrum
Interpretation
N-Me Shift
3.85 ppm (Singlet)
3.65 ppm (Singlet)
N-Me is often deshielded in the 1,5-isomer due to steric twisting.
Distinct NOE between 3.65 and broad singlet at 5.50 ().
Isomer 2 is the 1,3-dimethyl regioisomer.
Conclusion:
Isomer 1 shows the "Methyl-Methyl" clash, confirming the 1,5-substitution pattern.[1] Isomer 2 lacks this but shows proximity to the amine, confirming the 1,3-pattern.[1] This assignment is definitive without the need for X-ray crystallography [4].
References
Indiana University NMR Facility. (2010).[1][3] 2D NOESY and ROESY for Small Molecules. Retrieved from [Link]
Lusardi, M., et al. (2022).[1][4] Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. Retrieved from [Link]
As a Senior Application Scientist, managing the lifecycle of specialized chemical building blocks requires moving beyond basic safety data sheets. 3-Bromo-1-methyl-1H-pyrazol-4-amine is a highly versatile, halogenated ni...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, managing the lifecycle of specialized chemical building blocks requires moving beyond basic safety data sheets. 3-Bromo-1-methyl-1H-pyrazol-4-amine is a highly versatile, halogenated nitrogen heterocycle frequently utilized in the synthesis of kinase inhibitors and other pyrazole-based therapeutics.
Because this molecule contains both a reactive primary amine and a heavy halogen (bromine), its disposal requires rigorous logistical planning. Improper handling not only violates environmental regulations but also poses severe exothermic and toxicological risks. This guide provides the mechanistic rationale and self-validating protocols for the proper segregation, decontamination, and disposal of this compound.
Quantitative Hazard & Physicochemical Profile
Before executing any disposal protocol, operators must understand the quantitative parameters that dictate the compound's behavior in waste streams[1].
Property
Value
Operational Implication
CAS Number
1909316-30-8
Unique identifier for waste manifesting.
Molecular Formula
C₄H₆BrN₃
Contains reactive nitrogen and halogen centers.
Molecular Weight
176.01 g/mol
High mass density; sinks in aqueous waste.
Halogen Content
~45.4% Bromine by mass
Critical for waste stream classification.
GHS Hazard Codes
H302, H315, H319, H335
Harmful if swallowed; skin/eye/respiratory irritant.
Signal Word
Warning (GHS07)
Requires localized exhaust and full PPE during handling.
Mechanistic Rationale for Disposal Protocols
To build a fail-safe laboratory environment, researchers must understand the causality behind waste segregation rules.
The Halogen Threshold & Dioxin Causality
Proper disposal of this compound is dictated primarily by its massive bromine content (~45.4% w/w). The US Environmental Protection Agency (EPA) strictly regulates the disposal of halogenated organics due to the severe risk of forming highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) during standard, low-temperature incineration[2].
A waste stream is legally classified as "halogenated" if it contains greater than 1,000 ppm (0.1% w/w) of halogens[3]. Because 3-bromo-1-methyl-1H-pyrazol-4-amine is nearly half bromine by weight, dissolving just 0.22% (w/w) of this compound in a non-halogenated solvent (e.g., DMSO or Methanol) instantly converts the entire vessel into a regulated halogenated waste stream.
Amine Reactivity & Segregation Economics
The primary amine (-NH₂) at the 4-position of the pyrazole ring imparts weak basicity and nucleophilicity. If commingled with acidic waste streams (e.g., nitric acid, piranha solution), it can undergo rapid, exothermic acid-base neutralization[4]. Furthermore, halogenated waste disposal costs are typically three times higher than non-halogenated streams[5]. Therefore, precise source segregation prevents both thermal runaway events and unnecessary operational costs.
Containment: Collect all unreacted powder, contaminated weighing boats, and heavily soiled gloves into a sealable, leak-proof polyethylene container.
Segregation: Never place this container in general laboratory trash or standard biological waste. It must be routed specifically to chemical hazardous waste[6].
Validation Check: Inspect the seal and weigh the container. Log the exact mass on the Hazardous Waste Tag to ensure compliance with your facility's maximum accumulation limits before transferring to the Satellite Accumulation Area[5].
Mass Balance Assessment: Calculate the total mass of 3-bromo-1-methyl-1H-pyrazol-4-amine in your reaction mixture.
The 0.22% Threshold Validation: Divide the compound's mass by the total solvent mass.
If the quotient is ≥ 0.0022: The solution exceeds the 1,000 ppm EPA halogen threshold. It must be routed to the "Halogenated Liquid Waste" carboy, even if the primary solvent is non-halogenated (like DMSO)[3].
If the quotient is < 0.0022: It may be routed to standard mixed organic waste (fuel blending)[4].
Compatibility Verification: Before pouring, extract a 1 mL aliquot of the waste and test it with pH paper. Ensure the pH is between 5 and 9. This validates that the basic amine will not trigger an exothermic reaction when introduced to the bulk waste carboy[4].
Protocol C: Emergency Spill Decontamination
Aerosol Prevention: For solid spills, do not dry-sweep. Cover the powder with damp absorbent pads to prevent the aerosolization of the H335 respiratory irritant[1]. For liquid spills, encircle the spill with inert absorbent booms.
Neutralization & Collection: Sweep the absorbed material using non-sparking tools into a hazardous waste bag. Wash the affected surface with a 5% dilute acetic acid solution to neutralize residual basic amines, followed by a distilled water rinse.
Validation Check: Swab the cleaned surface with pH paper. A strictly neutral reading (pH 6–7) confirms the complete chemical removal of the pyrazole-amine residues.
Waste Routing Visualization
The following decision tree maps the logical routing for 3-bromo-1-methyl-1H-pyrazol-4-amine waste to ensure environmental compliance and cost-efficiency.
Decision tree for 3-bromo-1-methyl-1H-pyrazol-4-amine waste segregation.
Personal protective equipment for handling 3-bromo-1-methyl-1H-pyrazol-4-amine
Executive Summary & Risk Context 3-bromo-1-methyl-1H-pyrazol-4-amine is a functionalized aminopyrazole intermediate. While often classified with "Warning" rather than "Danger" signal words, this compound presents a speci...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Risk Context
3-bromo-1-methyl-1H-pyrazol-4-amine is a functionalized aminopyrazole intermediate. While often classified with "Warning" rather than "Danger" signal words, this compound presents a specific dual-threat profile common to halogenated heterocyclic amines: cumulative sensitization and mucous membrane irritation .
As researchers, we often treat "Warning" labels with complacency. This is a critical error with aminopyrazoles. The amine moiety (
) is a known potential sensitizer; repeated sub-acute exposure can lead to irreversible allergic dermatitis or respiratory sensitization. Furthermore, the halogen (Bromine) substituent increases lipophilicity, potentially enhancing dermal absorption rates compared to non-halogenated analogs.
Core Directive: Treat this compound as a high-contact hazard . Your primary goal is "Zero Surface Contamination."
Risk Profile Summary
Property
Description
Hazard Code
Implication
Physical State
Solid (Crystalline Powder)
N/A
High risk of airborne dust generation during weighing.
Acute Toxicity
Harmful if swallowed
H302
Strict hygiene required; no glove-to-face contact.
Skin/Eye
Irritant
H315, H319
Corrosive potential to mucous membranes.
Respiratory
STOT SE 3 (Irritation)
H335
Inhalation of fines can cause immediate bronchial constriction.
Reactivity
Acid/Oxidizer Sensitive
N/A
Incompatible with acid chlorides/anhydrides (exothermic).
The PPE Defense Matrix
Standard "lab coat and gloves" is insufficient for handling functionalized amines without a strategy. You must employ a Task-Based PPE Layering approach.
A. Hand Protection (The Critical Barrier)
The Myth: "Nitrile gloves protect me."
The Reality: Standard 4-mil nitrile gloves offer splash protection but are permeable to organic solutions of amines over time. Once this solid is dissolved (e.g., in DMSO or DCM), the solvent drives the permeation.
Outer Layer: 4-mil Nitrile (Contrasting color, e.g., white) or Silver Shield™ laminate if handling concentrated stock in DCM.
Logic: The color contrast allows immediate visual detection of tears. The air gap between layers increases breakthrough time by trapping vapors.
B. Respiratory & Eye Protection[1][2][3][4][5][6]
Eyes: Chemical Safety Goggles (indirect venting) are superior to safety glasses.
Reasoning: Aminopyrazole dust is fine and electrostatic; it can bypass the side-shields of standard glasses and irritate the lacrimal glands.
Lungs:
Minimum: Work inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
Outside Hood (Weighing): If a balance enclosure is unavailable, an N95 or P100 particulate respirator is required to prevent inhalation of fines.
Operational Workflow: Weighing & Solubilization
The highest risk of exposure occurs during the transition from solid to liquid state. Static electricity often causes aminopyrazoles to "jump" from spatulas.
Experimental Logic
Neutralize Static: Use an ionizing gun or anti-static bar before opening the vial.
Gravimetric Transfer: Never weigh directly into a reaction flask on the open bench. Use a tared weighing boat or vial inside the hood or balance enclosure.
Solvent Trap: Add solvent to the solid, not solid to the solvent, to minimize splash-back of concentrated solution.
Visualization: Safe Weighing Protocol
Figure 1: Step-by-step workflow for safe weighing and solubilization, emphasizing static neutralization and containment.
Waste Management & Disposal
Proper disposal is legally required and chemically prudent. Halogenated amines pose downstream risks if mixed with incompatible waste streams.
The Golden Rule: Segregate based on the Halogen Content .
Disposal Decision Logic
Stream A: Solid Waste (Contaminated PPE/Wipes)
Collect in a dedicated solid waste bag labeled "Toxic Solids."
Do not place in regular trash.
Stream B: Liquid Waste (Mother Liquors/Rinses)
Because this molecule contains Bromine (Br), it is classified as Halogenated Organic Waste .
Do NOT mix with Non-Halogenated solvents (e.g., Acetone, Methanol) if your facility separates them. Mixing raises disposal costs significantly and can complicate incineration.
Visualization: Waste Stream Segregation
Figure 2: Decision tree for segregating waste. Note that 3-bromo-1-methyl-1H-pyrazol-4-amine mandates the "Halogenated" stream.
Emergency Response Protocol
Self-Validating Step: Before starting, locate your facility's spill kit. If it does not contain an absorbent suitable for organic amines (e.g., vermiculite or clay), do not proceed.
Skin Contact:
Immediate Action: Flush with water for 15 minutes. Soap is essential to remove the lipophilic amine.
Secondary Action: Check for "delayed burn." Amines can numb the skin initially; pain may appear 30-60 minutes later.
Cover with wet paper towels (water or ethanol) to dampen, then scoop into a waste bag.
Spill (Liquid):
Absorb with vermiculite or spill pads.
Clean surface with weak acid (e.g., dilute citric acid) to neutralize amine residues, followed by water.
References
Kimberly-Clark Professional. (2025).[2] Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
PubChem. (n.d.). Compound Summary: 3-bromo-1-methyl-1H-pyrazol-4-amine.[3] National Library of Medicine. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link]